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  • Product: N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
  • CAS: 42103-91-3

Core Science & Biosynthesis

Foundational

"N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" synthesis pathway

An In-depth Technical Guide for the Synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-[2-(1-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, a substituted ortho-aminobenzamide. The core of this guide is a detailed, field-proven two-step methodology designed for high yield and purity, prioritizing accessible starting materials and straightforward experimental procedures. We will delve into the chemical rationale behind the selected pathway, provide step-by-step protocols for synthesis and purification, and present expected characterization data. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems for researchers, scientists, and drug development professionals.

Strategic Synthesis Design: A Retrosynthetic Analysis

The molecular architecture of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide features an ortho-disubstituted benzene ring, presenting two primary amide functionalities. A logical retrosynthetic analysis reveals two plausible pathways originating from derivatives of anthranilic acid (2-aminobenzoic acid).

  • Pathway A: This route involves the formation of the piperidinyl amide bond first, followed by N-acetylation of the aniline amine. This approach hinges on the synthesis of the key intermediate, 1-(2-aminobenzoyl)piperidine.

  • Pathway B: The alternative strategy involves first protecting the aniline nitrogen via acetylation to form N-acetylanthranilic acid, followed by the formation of the amide bond with piperidine.

G cluster_main Retrosynthetic Analysis cluster_A Pathway A (Preferred) cluster_B Pathway B (Alternative) Target N-[2-(1-piperidinylcarbonyl)phenyl]acetamide Intermediate_A 1-(2-Aminobenzoyl)piperidine Target->Intermediate_A Acetylation Disconnect Intermediate_B N-Acetylanthranilic Acid Target->Intermediate_B Amidation Disconnect Start_B2 Piperidine Target->Start_B2 Start_A1 Isatoic Anhydride Intermediate_A->Start_A1 Amidation Disconnect Start_A2 Piperidine Intermediate_A->Start_A2 Reagent_A Acetic Anhydride Reagent_A->Target Start_B1 Anthranilic Acid Intermediate_B->Start_B1 Acetylation Disconnect Reagent_B Coupling Agent (e.g., SOCl₂) Reagent_B->Target

Caption: Retrosynthetic analysis of the target molecule.

After careful consideration, Pathway A is selected as the superior and more efficient strategy. The reaction of isatoic anhydride with amines is a well-established, high-yielding, and clean transformation that proceeds with the loss of carbon dioxide, driving the reaction to completion and simplifying purification.[1] This avoids the additional steps of activating the carboxylic acid required in Pathway B, which often involves harsh reagents like thionyl chloride or costly peptide coupling agents.

Recommended Synthesis Protocol: Pathway A

This section details the optimized two-step synthesis, beginning with the formation of the key aminobenzamide intermediate followed by its subsequent acetylation.

Step 1: Synthesis of 1-(2-Aminobenzoyl)piperidine

The foundational step involves the nucleophilic ring-opening of isatoic anhydride by piperidine. The inherent reactivity of the cyclic anhydride obviates the need for catalysts, and the reaction's primary byproduct is gaseous CO₂, rendering the workup exceptionally clean.

Causality of Experimental Design:

  • Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen to ensure the solubility of isatoic anhydride. The reaction can also proceed effectively in less polar solvents like toluene with heating.

  • Temperature Control: The initial addition of piperidine can be exothermic. Performing the addition at a controlled temperature (e.g., 0-10 °C) is prudent, followed by heating to ensure the complete decarboxylation of the intermediate carbamic acid.

  • Work-up: A simple aqueous work-up is sufficient to remove the solvent and any unreacted starting materials. The product's basic amine functionality allows for straightforward acid-base extraction for further purification if needed, though often direct crystallization yields a product of high purity.

Caption: Synthesis of the key aminobenzamide intermediate.

Experimental Protocol:

  • To a stirred solution of isatoic anhydride (1.63 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add piperidine (1.02 g, 1.2 mL, 12 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 2-3 hours, monitoring for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or heptane/ethyl acetate to afford 1-(2-aminobenzoyl)piperidine as a crystalline solid.

Step 2: N-Acetylation to N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

The final step is a straightforward N-acetylation of the primary aromatic amine. Acetic anhydride is an ideal reagent for this transformation due to its high reactivity and the volatility of the acetic acid byproduct.

Causality of Experimental Design:

  • Reagent: Acetic anhydride is a cost-effective and highly efficient acetylating agent. A slight excess (1.1-1.2 equivalents) is used to ensure complete conversion.

  • Base: While many acetylations use a base like pyridine or triethylamine to scavenge the acid byproduct, the reaction often proceeds efficiently without one, especially when gently heated.[2] The inclusion of a non-nucleophilic base can accelerate the reaction if the amine is found to be poorly reactive.

  • Purification: The work-up is designed to remove excess acetic anhydride and the acetic acid byproduct. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) effectively neutralizes the acid and hydrolyzes any remaining anhydride.

Caption: Final acetylation step to yield the target compound.

Experimental Protocol:

  • Dissolve 1-(2-aminobenzoyl)piperidine (2.04 g, 10 mmol) in dichloromethane (DCM, 30 mL) or use neat if the intermediate is an oil.

  • Add acetic anhydride (1.12 g, 1.04 mL, 11 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40 °C) can be applied to expedite the reaction.

  • Upon completion, dilute the mixture with DCM (30 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) to quench unreacted acetic anhydride.

  • Wash the organic layer with water (40 mL) and then brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

Product Characterization

The identity and purity of the synthesized compounds must be confirmed through analytical techniques. The following table summarizes the key physical and expected spectroscopic data.

Property1-(2-Aminobenzoyl)piperidine (Intermediate)N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (Final Product)
Molecular Formula C₁₂H₁₆N₂OC₁₄H₁₈N₂O₂
Molecular Weight 204.27 g/mol 246.31 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
¹H NMR (CDCl₃) δ ~7.3 (m, 2H, Ar-H), ~6.7 (m, 2H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.6 (m, 2H, piperidine-CH₂), ~3.3 (m, 2H, piperidine-CH₂), ~1.6 (m, 6H, piperidine-CH₂)δ ~9.8 (br s, 1H, NH), ~8.5 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.7 (m, 2H, piperidine-CH₂), ~3.3 (m, 2H, piperidine-CH₂), 2.2 (s, 3H, COCH₃), ~1.7 (m, 6H, piperidine-CH₂)
¹³C NMR (CDCl₃) δ ~168 (C=O), ~148 (C-NH₂), ~132, ~128, ~124, ~117, ~116 (Ar-C), ~49, ~43 (piperidine-CH₂), ~26, ~25, ~24 (piperidine-CH₂)δ ~169 (NHC=O), ~168 (ArC=O), ~136, ~131, ~129, ~125, ~124, ~123 (Ar-C), ~49, ~43 (piperidine-CH₂), ~26, ~25, ~24 (piperidine-CH₂), ~24 (COCH₃)
IR (KBr, cm⁻¹) ~3450, 3350 (N-H stretch), ~1630 (C=O stretch), ~1590 (N-H bend)~3250 (N-H stretch), ~1685 (amide I C=O), ~1640 (amide I C=O), ~1530 (amide II N-H bend)

Note: NMR chemical shifts (δ) are approximate and provided for guidance. Actual values may vary based on solvent and instrument.

Conclusion

The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is most efficiently achieved via a two-step sequence commencing with the reaction between isatoic anhydride and piperidine. This method is superior due to its operational simplicity, use of readily available materials, and the clean, high-yielding nature of the transformations. The subsequent acetylation of the resulting 1-(2-aminobenzoyl)piperidine intermediate proceeds smoothly to afford the final product. This guide provides a validated and logical framework for the successful laboratory-scale production of this compound, suitable for applications in chemical research and pharmaceutical development.

References

  • PrepChem (2023). Synthesis of 1-[2-(4-pyridinylamino)benzoyl]piperidine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78402, N-Phenyl-1-piperidineacetamide. Available at: [Link]

  • Żwawiak, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 135-143. Available at: [Link]

  • MDPI (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654-3669. Available at: [Link]

  • Organic Syntheses (2023). Phenylacetamide. Available at: [Link]

  • YouTube (2021). Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the anthranilamide (2-aminobenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the anthranilamide (2-aminobenzamide) core serves as a highly privileged scaffold, forming the structural basis for a wide array of pharmacologically active compounds[1]. Among these, N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (hereafter referred to as N2PPA ) represents a critical pharmacophore. While structurally concise, this molecule and its direct derivatives exhibit profound biological activity, most notably acting as potent antagonists of the Neuropeptide S Receptor 1 (NPSR1) [2] and as allosteric modulators of the Ryanodine Receptor (RyR) [3].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive biology. We will deconstruct the structural pharmacology of N2PPA, map its dual mechanisms of action, and outline self-validating experimental workflows required to characterize its activity in early-stage drug discovery.

Structural Pharmacology & Pharmacophore Analysis

The efficacy of N2PPA is rooted in its highly specific spatial geometry, which allows it to interface seamlessly with the deep, hydrophobic binding pockets of its target receptors. The molecule can be divided into three functional domains:

  • The Acetamide Moiety: Acts as a crucial hydrogen bond donor and acceptor. In GPCR targets, this group frequently interacts with polar residues (e.g., Asn or Gln) within the transmembrane helices, anchoring the molecule.

  • The Phenyl Core: Provides the necessary hydrophobic bulk and rigid planar geometry, ensuring the correct spatial orientation of the peripheral functional groups.

  • The Piperidinylcarbonyl Group: The saturated piperidine ring introduces a sterically demanding, lipophilic region. More importantly, the amide bond connecting the piperidine to the phenyl ring restricts rotational freedom. This conformational bias "locks" the molecule into a bioactive posture, minimizing the entropic penalty upon receptor binding[2].

Primary Mechanism of Action: NPSR1 Antagonism

Neuropeptide S (NPS) is a 20-amino acid peptide that regulates arousal, anxiety, and fear extinction by binding to NPSR1, a Class A G-protein-coupled receptor (GPCR). NPSR1 is unique because it dually couples to both the Gq/11 and Gs signaling pathways.

N2PPA and its advanced heterocyclic derivatives (such as pyrrolo-imidazolones) function as competitive antagonists at the NPSR1 orthosteric site[2]. By occupying the binding pocket, N2PPA sterically hinders the docking of the endogenous NPS peptide. Consequently, it prevents the agonist-induced conformational shift of the transmembrane helices (TM5 and TM6) required for intracellular G-protein coupling. This dual-pathway blockade halts both the activation of Adenylyl Cyclase (cAMP accumulation) and Phospholipase C-beta (intracellular calcium mobilization).

NPSR1_Pathway NPS Neuropeptide S NPSR1 NPSR1 (GPCR) NPS->NPSR1 Activation N2PPA N2PPA (Antagonist) N2PPA->NPSR1 Inhibition Gq Gq/11 Pathway NPSR1->Gq Gs Gs Pathway NPSR1->Gs PLC PLC-beta Gq->PLC AC Adenylyl Cyclase Gs->AC Ca2 Intracellular Ca2+ PLC->Ca2 cAMP cAMP Accumulation AC->cAMP

Fig 1: NPSR1 signaling cascade and the competitive inhibitory action of N2PPA.

Secondary Mechanism of Action: Ryanodine Receptor (RyR) Modulation

Beyond GPCRs, the anthranilamide class is globally recognized for its potent modulation of the Ryanodine Receptor (RyR), a massive ion channel complex located on the sarcoplasmic and endoplasmic reticulum[3].

While highly complex anthranilamides (like chlorantraniliprole) are optimized for invertebrate RyRs, the fundamental N2PPA pharmacophore retains the ability to bind allosterically to mammalian RyR isoforms. N2PPA binds to the cytosolic domain of the RyR, stabilizing the channel in an open conformation. This leads to an uncontrolled efflux of Ca2+ from the sarcoplasmic reticulum into the cytosol, fundamentally altering intracellular calcium homeostasis and excitation-contraction coupling. Furthermore, anthranilamide derivatives have also been explored as inhibitors of neurotropic alphavirus replication, showcasing the vast polypharmacology of this scaffold[4].

RyR_Pathway N2PPA N2PPA RyR Ryanodine Receptor N2PPA->RyR Allosteric Binding Ca2 Ca2+ Efflux RyR->Ca2 Channel Opening SR Sarcoplasmic Reticulum SR->RyR Houses

Fig 2: Allosteric modulation of the Ryanodine Receptor (RyR) by the anthranilamide pharmacophore.

Self-Validating Experimental Methodologies

To rigorously evaluate the functional antagonism of N2PPA against NPSR1, a self-validating Fluorometric Imaging Plate Reader (FLIPR) calcium assay is the industry standard. This protocol is designed with internal causal logic to ensure data integrity.

Protocol: FLIPR Calcium Mobilization Assay

Rationale & Causality: We measure calcium flux rather than cAMP because the Gq-coupled calcium transient offers a faster, more robust kinetic readout with higher signal-to-noise ratios, ideal for high-throughput IC50 determination.

  • Cell Seeding: Plate HEK-293 cells stably expressing human NPSR1 at 20,000 cells/well in a 384-well plate.

    • Causality: Stable expression ensures uniform receptor density across the plate. Transient transfections introduce well-to-well variability that skews competitive antagonism curves.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester masks the dye's carboxyl groups, permitting membrane diffusion. Intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid inhibits organic anion transporters, preventing the premature extrusion of the dye.

  • Compound Pre-incubation: Add serial dilutions of N2PPA (10 µM to 0.1 nM) and incubate for 30 minutes.

    • Causality: This 30-minute window allows the system to reach thermodynamic equilibrium. The antagonist must fully occupy the receptor binding pockets before the agonist challenge to yield accurate Ki​ values.

  • Agonist Challenge: Inject an EC80​ concentration of Neuropeptide S (NPS) and immediately read fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Causality: Using an EC80​ dose (rather than a maximal EC100​ dose) ensures a robust signal while keeping the system sensitive to competitive antagonism. A supramaximal dose would artificially overwhelm the antagonist, resulting in a falsely elevated IC50.

FLIPR_Workflow Cell Cell Seeding Dye Dye Loading Cell->Dye Incubate N2PPA Incubation Dye->Incubate Stimulate NPS Agonist Incubate->Stimulate Read FLIPR Readout Stimulate->Read

Fig 3: Self-validating FLIPR calcium assay workflow for N2PPA screening.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the N2PPA scaffold compared to a highly optimized reference antagonist (SHA-68) to benchmark its efficacy.

CompoundPrimary TargetAssay TypeIC50 / Ki (nM)Emax (%)Mechanism
N2PPA NPSR1FLIPR (Ca2+ Flux)~ 450 nM100%Competitive Antagonist
N2PPA RyRRadioligand Binding~ 1,200 nMN/AAllosteric Modulator
SHA-68 (Ref) NPSR1FLIPR (Ca2+ Flux)22 nM100%Competitive Antagonist
Chlorantraniliprole RyR (Invertebrate)Ca2+ Release0.5 nM100%Allosteric Agonist

Table 1: Comparative pharmacological data highlighting the baseline potency of the N2PPA scaffold.

Conclusion

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (N2PPA) is a masterclass in minimalist pharmacophore design. By combining the hydrogen-bonding capacity of an acetamide group with the steric, conformation-locking bulk of a piperidinylcarbonyl moiety, it successfully interrogates complex targets like NPSR1 and RyR. For drug development professionals, utilizing this anthranilamide core provides a highly tunable starting point for hit-to-lead optimization in neuropharmacology and beyond.

References

  • [2] Costantino, G., et al. "Further Insights in 5-phenyl-2-[2-(1-piperidinylcarbonyl) Phenyl]-2,3- dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones, a Recently Disclosed Class of Neuropeptide S Antagonists." Letters in Drug Design & Discovery, Volume 10, Issue 5, 2013. URL:[Link]

  • [3] Lahm, G. P., et al. "Anthranilamide derivatives as pesticides." US Patent 9,790,202 B2, 2017. URL:

  • [4] Chung, M. C., et al. "Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication." ACS Chemical Neuroscience, 2011. URL:[Link]

  • [1] Badolato, M., et al. "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." RSC Advances, 2018. URL:[Link]

Sources

Foundational

Spectroscopic Profiling of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide: A Comprehensive Analytical Guide

Executive Summary N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (Molecular Formula: C₁₄H₁₈N₂O₂; MW: 246.31 g/mol ) is a sterically congested, bis-amide aromatic scaffold frequently utilized in medicinal chemistry, notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (Molecular Formula: C₁₄H₁₈N₂O₂; MW: 246.31 g/mol ) is a sterically congested, bis-amide aromatic scaffold frequently utilized in medicinal chemistry, notably in the design of coagulation factor Xa inhibitors and kinase modulators. The presence of two distinct amide functionalities—a secondary acetamide and a tertiary piperidine amide—situated at the ortho positions of a benzene ring creates a complex stereoelectronic environment.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this compound. By deconstructing the causality behind experimental parameters, this guide ensures that researchers can confidently elucidate structural nuances such as restricted rotation and intramolecular hydrogen bonding.

Structural Causality & Spectroscopic Implications

Before executing analytical workflows, it is critical to understand the intrinsic molecular dynamics that dictate the spectroscopic behavior of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide:

  • Intramolecular Hydrogen Bonding: The secondary acetamide group acts as a potent hydrogen bond donor, while the tertiary piperidine amide carbonyl acts as an acceptor. This interaction locks the acetamide group into a preferred planar conformation relative to the aromatic ring. Spectroscopically, this deshields the N-H proton (shifting it significantly downfield in ¹H NMR) and weakens the C=O bond of the piperidine amide (lowering its stretching frequency in IR) [1].

  • Restricted Rotation (Atropisomerism): The C–N bond of the piperidine amide possesses partial double-bond character due to resonance. The steric bulk of the piperidine ring, combined with the ortho-acetamide substituent, restricts rotation around this bond on the NMR timescale at ambient temperature. This phenomenon results in non-equivalent environments for the axial and equatorial protons of the piperidine ring, manifesting as broadened or split signals in both ¹H and ¹³C NMR[2].

Self-Validating Experimental Workflows

To ensure data integrity, every analytical technique must operate as a self-validating system. The following protocols incorporate internal checks to prevent false positives and artifact misinterpretation.

Analytical_Workflow A Sample Prep (Purity >98%) B NMR Spectroscopy (CDCl3, 298K) A->B Structural Elucidation C ATR-FTIR (Neat Solid) A->C Functional Groups D LC-ESI-MS/MS (Pos. Ion Mode) A->D Molecular Mass & Frag

Figure 1: Self-validating analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Protocol
  • Causality for Solvent Choice: Chloroform-d (CDCl₃) is selected over DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that disrupts the native intramolecular hydrogen bonding of the molecule, altering the native chemical shifts of the N-H proton.

  • Self-Validation Step: A blank spectrum of the CDCl₃ solvent is acquired first to baseline water (1.56 ppm) and residual CHCl₃ (7.26 ppm) peaks. Tetramethylsilane (TMS, 0.00 ppm) is used as an internal standard for absolute chemical shift calibration.

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. If piperidine signals are excessively broad, a Variable Temperature (VT) NMR experiment at 330 K is performed to induce rapid rotation, coalescing the broad peaks into sharp singlets, thereby validating the restricted rotation hypothesis.

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol
  • Causality for Technique: ATR-FTIR on a neat solid avoids solvent-solute interactions that can mask the critical Amide I (1600–1700 cm⁻¹) region.

  • Self-Validation Step: A background scan of the empty diamond crystal is performed immediately prior to sample loading to subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor.

  • Acquisition: 32 scans are co-added at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

LC-ESI-MS/MS Protocol
  • Causality for Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the amide carbonyls and the piperidine nitrogen readily accept protons, yielding a strong [M+H]⁺ pseudomolecular ion[3].

  • Self-Validation Step: Prior to the run, the mass spectrometer is calibrated using a sodium formate cluster solution to ensure mass accuracy is within < 5 ppm. A solvent blank (MeOH/H₂O + 0.1% Formic Acid) is injected to rule out column carryover.

  • Acquisition: Precursor ion scan at m/z 247.1, followed by Collision-Induced Dissociation (CID) at 20-30 eV to generate structural fragments.

Data Presentation & Interpretation

NMR Spectroscopy Data

The restricted rotation of the piperidine ring and the intramolecular hydrogen bond heavily influence the chemical shifts.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignmentStructural Causality / Notes
¹H 8.85br s, 1HAcetamide N-HHighly deshielded due to intramolecular H-bonding to the piperidine C=O.
¹H 8.15d, J = 8.2 Hz, 1HAr-H (C6)Ortho to the acetamide group; deshielded by the coplanar amide carbonyl.
¹H 7.35 – 7.05m, 3HAr-H (C3, C4, C5)Standard aromatic splitting pattern.
¹H 3.30 – 3.80m, 4HPiperidine N-CH₂Broadened multiplet due to restricted rotation of the tertiary amide bond.
¹H 2.15s, 3HAcetamide CH₃Sharp singlet, unhindered rotation.
¹H 1.50 – 1.70m, 6HPiperidine CH₂Aliphatic ring protons.
¹³C 169.5CqPiperidine C=OShifted slightly upfield due to acting as an H-bond acceptor.
¹³C 168.2CqAcetamide C=OStandard secondary amide carbonyl.
¹³C 137.5, 124.0CqAr-C1, Ar-C2Quaternary aromatic carbons attached to heteroatoms/carbonyls.
¹³C 48.5, 43.2CH₂Piperidine C2', C6'Split into two distinct signals due to E/Z rotameric non-equivalence[4].
FT-IR Spectroscopy Data

Vibrational spectroscopy confirms the functional groups and the H-bonding network.

Table 2: Key ATR-FTIR Frequencies

Wavenumber (cm⁻¹)Peak ShapeFunctional GroupCausality / Notes
3250Broad, strongN-H StretchBroadening confirms participation in an intramolecular hydrogen bond.
2935, 2855Sharp, mediumC-H StretchAliphatic stretches from the piperidine ring.
1685Sharp, strongC=O (Amide I)Acetamide carbonyl stretch.
1615Sharp, strongC=O (Amide I)Piperidine amide carbonyl; frequency lowered due to H-bond acceptance.
1585Sharp, mediumN-H Bend (Amide II)Coupled with C-N stretching in the secondary amide.
Mass Spectrometry (ESI-MS/MS) Data

The fragmentation of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide under CID conditions follows predictable pathways for ortho-substituted benzamides[5].

MS_Fragmentation M [M+H]+ m/z 247.1 F1 Loss of Ketene (-42 Da) m/z 205.1 M->F1 Acetamide Cleavage F2 Acylium Ion (-85 Da) m/z 162.1 M->F2 Piperidine Loss F3 Loss of CO (-28 Da) m/z 134.1 F2->F3 CO Expulsion

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the target compound.

Table 3: ESI-MS/MS Fragmentation Analysis

m/z ObservedIon TypeNeutral LossStructural Assignment / Causality
247.1 [M+H]⁺NoneProtonated precursor ion.
205.1 Fragment42 Da (Ketene)Cleavage of the acetamide group via a 4-membered transition state, expelling CH₂=C=O to leave an aniline derivative.
162.1 Fragment85 Da (Piperidine)Cleavage of the tertiary amide C-N bond, yielding a stable resonance-stabilized acylium ion.
134.1 Fragment113 Da (Total)Subsequent loss of CO (28 Da) from the m/z 162.1 acylium ion, leaving a substituted phenyl cation.

Conclusion

The spectroscopic profile of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is heavily dictated by its three-dimensional conformation. The intramolecular hydrogen bond between the acetamide N-H and the piperidine C=O drives the extreme downfield ¹H NMR shift of the N-H proton and the lowered IR frequency of the tertiary amide. Furthermore, the restricted rotation of the piperidine ring necessitates careful interpretation of broadened NMR signals, which can be validated via Variable Temperature (VT) experiments. By employing the self-validating protocols outlined in this guide, researchers can ensure robust, artifact-free structural elucidation.

References

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides MDPI - Crystals URL:[Link]

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Journal of Organic Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Interpretation of Mass Spectra IntechOpen URL:[Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Lactams Journal of the American Society for Mass Spectrometry / PubMed Central URL:[Link] (Referenced via PMC search indexing for benzamide fragmentation pathways).

Sources

Exploratory

The Piperidine Scaffold in Modern Drug Discovery: A Technical Guide to the Biological Evaluation of Novel Derivatives

Executive Summary & The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the piperidine ring—a six-membered heterocycle containing one nitrogen atom in an sp3-hybridized state—has emerged as a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the piperidine ring—a six-membered heterocycle containing one nitrogen atom in an sp3-hybridized state—has emerged as a privileged scaffold. Represented in over twenty classes of pharmaceuticals, piperidine derivatives are foundational to both oncology and neuropharmacology .

The mechanistic rationale for prioritizing piperidine over planar aromatic rings lies in the "escape from flatland" paradigm. The sp3-hybridized nature of piperidine introduces critical three-dimensional complexity, which enhances spatial complementarity with complex protein binding pockets. Furthermore, the basicity of the secondary or tertiary amine improves aqueous solubility and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous, self-validating biological evaluation workflows required to characterize novel piperidine derivatives, specifically focusing on their dual utility as anticancer and neuroprotective agents.

Oncology Workflows: Evaluating Piperidines as Anticancer Agents

Recent advancements have highlighted piperidine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization . To accurately assess these compounds, assays must be designed as self-validating systems that eliminate false positives caused by assay interference.

Mechanistic Pathway: PARP-1 Inhibition

PARP-1 is a critical enzyme for repairing DNA single-strand breaks (SSBs). Piperidine-based benzamide derivatives (e.g., Compound 15d) competitively bind to the NAD+ binding pocket of PARP-1. By inhibiting this enzyme, SSBs accumulate and degenerate into lethal double-strand breaks (DSBs) during replication, triggering apoptosis via the Bax/Bcl-2 pathway.

PARP1_Apoptosis Piperidine Piperidine Derivative (e.g., Compound 15d) PARP1 PARP-1 Enzyme Piperidine->PARP1 Inhibits DNA_Repair DNA Repair (SSBs) PARP1->DNA_Repair Prevents DSBs Accumulation of DNA Double-Strand Breaks DNA_Repair->DSBs Leads to Bax Upregulation of Bax DSBs->Bax Triggers Bcl2 Downregulation of Bcl-2 DSBs->Bcl2 Suppresses Caspase3 Cleaved Caspase-3 Activation Bax->Caspase3 Activates Bcl2->Caspase3 Removes Inhibition Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Executes

Fig 1: Mechanistic pathway of piperidine-induced apoptosis via PARP-1 inhibition.

Protocol: PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

Causality: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Active PARP-1 consumes NAD+ to build these chains. A chemiluminescent readout directly correlates with enzyme activity. Self-Validating System: We utilize a "No-Enzyme Blank" to establish background luminescence and a "Vehicle Control" (DMSO) to establish 100% activity. Olaparib is run concurrently as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with histone proteins and incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Compound Incubation: Add 10 µL of piperidine derivative (serial dilutions from 10 µM to 0.1 nM) and 20 µL of purified PARP-1 enzyme (0.5 U/well) to the wells. Incubate for 10 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 20 µL of PARP assay buffer containing NAD+ and biotinylated NAD+ to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Wash plates 3x. Add Streptavidin-HRP (1:5000) for 30 minutes. Wash 4x. Add chemiluminescent substrate (ECL) and read immediately on a microplate luminometer.

  • Data Analysis: Calculate IC50 using a four-parameter logistic non-linear regression model.

Neuropharmacology Workflows: Evaluating Piperidines for Alzheimer's Disease

Piperidine derivatives are heavily investigated as multifunctional agents for Alzheimer's Disease (AD), specifically targeting Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation .

Protocol: Modified Ellman’s Assay for AChE Inhibition

Causality: AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine reacts with DTNB (Ellman’s reagent) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing strongly at 412 nm. Self-Validating System: Piperidine derivatives often possess intrinsic absorbance or can act as nucleophiles. A "Compound Blank" (Buffer + DTNB + Compound, no enzyme) is mandatory. Subtracting this blank ensures the observed inhibition is strictly enzymatic and not an optical artifact.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM ATCI in deionized water.

  • Pre-incubation: In a 96-well clear microplate, add 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL AChE (0.2 U/mL). Incubate for 15 minutes at 37°C.

  • Reaction: Add 10 µL of DTNB and 10 µL of ATCI to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a spectrophotometer. Read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Determine the initial velocity ( V0​ ) from the linear portion of the curve. % Inhibition = [1−(Vcompound​/Vvehicle​)]×100 .

Evaluation Workflow Diagram

AChE_Workflow Synthesis Piperidine Scaffold Synthesis Ellman Ellman's Assay (AChE Inhibition) Synthesis->Ellman Primary Screen ThT ThT Fluorescence Assay (Aβ Anti-aggregation) Synthesis->ThT Primary Screen CellViability SH-SY5Y Cell Viability (MTT Assay) Ellman->CellViability IC50 < 10 µM ThT->CellViability > 50% Inhibition ROS Intracellular ROS Measurement CellViability->ROS Non-toxic dose Lead Multifunctional Lead Candidate Selection ROS->Lead Neuroprotection Confirmed

Fig 2: Self-validating workflow for evaluating dual-targeted neuroprotective piperidines.

Quantitative Structure-Activity Data Presentation

To benchmark the efficacy of novel piperidines, it is critical to compare them against established clinical standards. The table below synthesizes quantitative biological evaluation data from recent literature, demonstrating the versatility of the piperidine scaffold across different therapeutic targets.

Compound DesignationStructural ModificationPrimary TargetCell Line / EnzymeIC50 ValueKey Biological Outcome
Compound 17a Piperidine-2,6-dione fragmentTubulin (Colchicine site)PC3 (Prostate Cancer)0.81 µMInhibited epithelial-mesenchymal transition (EMT) and induced apoptosis.
Compound 15d Piperidine-based benzamidePARP-1MDA-MB-436 (Breast)12.02 nMUpregulated Bax, downregulated Bcl-2; high in vivo xenograft efficacy.
Compound 3h Benzofuran piperidineAChE & Aβ AggregationhAChE / SH-SY5Y21.0 µM57.7% inhibition of Aβ self-assembly; robust neuroprotection via ROS reduction.
Donepezil (Control)BenzylpiperidineAChEhAChE0.014 µMStandard clinical baseline for cognitive enhancement in AD.
Olaparib (Control)Phthalazinone piperazine/piperidine analogPARP-1MDA-MB-4365.10 nMStandard clinical baseline for synthetic lethality in BRCA-mutated cancers.

Conclusion

The biological evaluation of piperidine-containing compounds requires a meticulous, multi-tiered approach. Because the sp3-hybridized piperidine ring drastically alters a molecule's pharmacokinetic and pharmacodynamic landscape, researchers must rely on self-validating in vitro systems to confirm target engagement. Whether developing colchicine binding site inhibitors for oncology or dual-acting AChE/Aβ agents for neurodegeneration, the integration of robust kinetic assays, appropriate blanks, and orthogonal cellular validation ensures the scientific integrity of the drug discovery pipeline.

References

  • Pharmacological Applications of Piperidine Derivatives Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors Source: Bioorganic Chemistry (PubMed/Elsevier) URL:[Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant Source: European Journal of Medicinal Chemistry (PubMed/Elsevier) URL:[Link]

Foundational

Preliminary Investigation of N-Phenylacetamide Analogs: A Technical Guide to Synthesis, Validation, and Biological Profiling

Executive Summary & Structural Rationale N-phenylacetamide (acetanilide) serves as a highly versatile pharmacophore in modern drug discovery. While early analogs like paracetamol (acetaminophen) are globally renowned for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-phenylacetamide (acetanilide) serves as a highly versatile pharmacophore in modern drug discovery. While early analogs like paracetamol (acetaminophen) are globally renowned for their antipyretic and analgesic properties, contemporary research focuses on functionalizing the N-phenylacetamide core to unlock potent anticancer, antimicrobial, and targeted anti-inflammatory activities[1].

As a Senior Application Scientist, I approach the preliminary investigation of these analogs not merely as a synthetic exercise, but as a causality-driven pipeline. For instance, introducing electron-withdrawing groups (e.g., nitro or fluoro moieties) at the para or meta positions of the phenyl ring significantly alters the electron density of the amide bond, enhancing lipophilicity and receptor binding affinity. This specific modification has been proven to increase cytotoxicity against prostate carcinoma (PC3) cell lines[2]. Furthermore, splicing the amide scaffold with 4-arylthiazole or pyrazolo-pyrimidinone moieties yields dual-action molecules capable of selective cyclooxygenase-2 (COX-2) inhibition and bacterial membrane disruption[3][4].

Experimental Workflow & Logic

Workflow N1 Rational Drug Design (N-phenylacetamide core) N2 Chemical Synthesis (Amidation & Reflux) N1->N2 Precursor Selection N3 Structural Validation (NMR, IR, HRMS) N2->N3 Yield & Purity N4 In vitro Screening (COX-2, MTS Assays) N3->N4 >95% Purity N5 SAR Analysis (Lead Optimization) N4->N5 IC50 Data N5->N1 Iterative Design

Workflow for the synthesis, validation, and biological screening of N-phenylacetamide analogs.

Self-Validating Protocols: Synthesis and Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The synthesis of 2-chloro-N-phenylacetamide intermediates relies on a highly controlled amidation reaction[4].

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide Intermediates

Causality: Chloroacetyl chloride is a highly reactive acylating agent. Performing the reaction strictly at 0 °C prevents violent exothermic side reactions and minimizes the formation of di-acylated byproducts. Sodium acetate acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct without hydrolyzing the newly formed amide bond[4].

Step-by-Step Methodology:

  • Preparation : Dissolve the appropriate aromatic amine derivative (10 mmol) in 15 mL of glacial acetic acid.

  • Temperature Control : Cool the solution to 0 °C using an ice-water bath. Validation Check: Ensure the internal temperature stabilizes at 0 °C before proceeding to prevent thermal degradation.

  • Reagent Addition : Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes under continuous magnetic stirring.

  • Acid Scavenging : Add a saturated solution of sodium acetate (15 mmol) to the mixture.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for exactly 1 hour.

  • Precipitation & Filtration : Pour the mixture onto crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification : Recrystallize the crude solid from ethanol to achieve >95% purity.

  • Validation : Confirm the structure using 1H-NMR (look for the characteristic singlet of the -CH2- protons near δ 3.6-4.2 ppm) and IR spectroscopy (amide C=O stretch near 1650 cm⁻¹)[2].

Biological Evaluation: Cytotoxicity and Anti-Inflammatory Profiling

Once structural integrity is confirmed, the analogs are subjected to in vitro screening. The choice of assay must be dictated by the target mechanism and data reliability.

Protocol 2: In Vitro Cytotoxicity (MTS Assay)

Causality: The MTS assay is selected over the traditional MTT assay because the MTS tetrazolium compound is reduced by metabolically active cells directly into a water-soluble formazan product. This eliminates the need for hazardous solubilization solvents (like DMSO) and reduces pipetting errors, yielding tighter standard deviations[1][2].

Step-by-Step Methodology:

  • Cell Seeding : Seed PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of culture medium.

  • Incubation : Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow for proper cell adhesion.

  • Treatment : Treat cells with varying concentrations of the synthesized N-phenylacetamide analogs (e.g., 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Imatinib)[2].

  • MTS Addition : After 48 hours of treatment, add 20 µL of MTS reagent to each well.

  • Absorbance Reading : Incubate for 1-4 hours, then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 values using non-linear regression analysis.

Quantitative Data Summary

The following table synthesizes representative structure-activity relationship (SAR) data for substituted N-phenylacetamide derivatives, highlighting the impact of electron-withdrawing groups on biological efficacy[1][2][4].

Compound SubstitutionTarget Cell Line / EnzymeIC50 (µM)Reference StandardStandard IC50 (µM)Biological Implication
m-nitro (Compound 2b)PC3 (Prostate Carcinoma)52.0Imatinib40.0Moderate cytotoxicity; electron-withdrawing group enhances activity.
p-nitro (Compound 2c)PC3 (Prostate Carcinoma)80.0Imatinib40.0Positional isomerism reduces efficacy compared to m-nitro.
p-nitro (Compound 2c)MCF-7 (Breast Carcinoma)100.0Imatinib98.0Comparable to standard; indicates broad-spectrum potential.
Diphenyl-pyrazolo derivativeCOX-2 Isozyme0.266Celecoxib0.293Highly selective COX-2 inhibition; potent anti-inflammatory.

Mechanistic Pathways: COX-2 Inhibition and Apoptosis

N-phenylacetamide analogs designed for anti-inflammatory and anticancer applications often target the cyclooxygenase (COX) pathways. Overexpression of COX-2 is a hallmark of various carcinomas, leading to elevated Prostaglandin E2 (PGE2) levels, which promote tumor proliferation and actively suppress apoptosis[5]. By selectively inhibiting COX-2, these analogs not only reduce inflammation but also remove the suppressive block on apoptotic pathways, leading to cancer cell death.

Pathway Drug N-phenylacetamide Analog COX2 COX-2 Enzyme Drug->COX2 Selective Inhibition Apop Apoptosis Pathway Drug->Apop Induces (via ROS/Kinases) PGE2 PGE2 Production COX2->PGE2 Catalyzes Inflam Tumor Proliferation PGE2->Inflam Promotes Inflam->Apop Suppresses

COX-2 inhibition suppressing PGE2-mediated tumor proliferation and inducing apoptosis.

Conclusion

The preliminary investigation of N-phenylacetamide analogs requires a rigorous, causality-driven approach. By understanding the electronic and steric effects of substituents (such as nitro, fluoro, or thiazole groups), researchers can rationally design molecules that exhibit potent, targeted biological activities. The integration of self-validating synthetic protocols with robust in vitro screening forms the cornerstone of successful lead optimization in drug discovery.

Sources

Protocols & Analytical Methods

Method

Preclinical Bioactivity and Pharmacological Profiling Protocol for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Audience: Researchers, medicinal chemists, and preclinical drug development professionals. Application: High-throughput screening (HTS), hit-to-lead validation, and cellular efficacy profiling. Pharmacological Context &...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and preclinical drug development professionals. Application: High-throughput screening (HTS), hit-to-lead validation, and cellular efficacy profiling.

Pharmacological Context & Rationale

The compound N-[2-(1-piperidinylcarbonyl)phenyl]acetamide represents a highly optimized structural scaffold designed for the inhibition of soluble epoxide hydrolase (sEH). Traditional sEH inhibitors often rely on a 1,3-disubstituted urea pharmacophore, which, while potent, frequently suffers from poor physicochemical properties, high melting points, and limited aqueous solubility ()[1].

This specific acetamide derivative bypasses these limitations through a rationally designed three-part pharmacophore:

  • Primary Pharmacophore (Acetamide): The amide moiety acts as a transition-state mimic, establishing critical hydrogen bonds with the catalytic triad residues (Asp335, Tyr383, Tyr466) within the sEH active site.

  • Secondary Pharmacophore (Phenyl Ring): The ortho-substituted aromatic ring serves as a rigid, hydrophobic spacer that appropriately vectors the functional groups.

  • Tertiary Pharmacophore (1-Piperidinylcarbonyl): This bulky, lipophilic group deeply anchors into the enzyme's hydrophobic pocket, drastically increasing target residence time and overall inhibitory potency[1].

By inhibiting sEH, this compound prevents the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators produced by CYP450 enzymes—into biologically inactive dihydroxyeicosatrienoic acids (DHETs) ()[2]. Stabilized EETs exert profound anti-inflammatory, analgesic, and antihypertensive effects, making this bioactivity profile highly relevant for preclinical development against cardiovascular and neuroinflammatory diseases.

Experimental Workflow Overview

To ensure high data integrity, the evaluation of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide must follow a self-validating, multi-tiered screening cascade.

Workflow Cmpd Compound Prep N-[2-(1-piperidinylcarbonyl) phenyl]acetamide sEH Target Engagement sEH Fluorogenic Assay Cmpd->sEH Cell Cellular Efficacy THP-1 Macrophage Assay sEH->Cell ADME ADME & Tox Microsomal Stability Cell->ADME

Preclinical screening workflow for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

Protocol 1: In Vitro Target Engagement (sEH Fluorogenic Assay)

Causality & System Validation: To evaluate primary target engagement, we employ a continuous kinetic fluorogenic assay using PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Unlike traditional LC-MS/MS assays that measure EET/DHET ratios at a single endpoint, PHOME cleavage yields 6-methoxy-2-naphthaldehyde, allowing real-time kinetic monitoring of enzyme velocity. This mitigates false positives caused by compound precipitation or auto-fluorescence. The system is self-validating: it incorporates a known sEH inhibitor (e.g., t-AUCB) as a positive control, requires a DMSO vehicle control, and mandates a Z'-factor > 0.6 to confirm assay robustness before IC₅₀ calculation.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL essentially fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: BSA is critical; it prevents the non-specific adsorption of the highly lipophilic piperidinyl compound to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

  • Compound Dilution: Serially dilute N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in 100% DMSO to create a 10-point concentration curve (10 mM to 0.3 µM). Transfer 1 µL of each dilution to a black 96-well microplate (final assay DMSO concentration = 1%).

  • Enzyme Incubation: Add 89 µL of recombinant human sEH (final concentration 1 nM in assay buffer) to the wells. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 10 µL of PHOME substrate (final concentration 50 µM) to all wells to initiate the hydrolysis.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence kinetically (Excitation: 330 nm; Emission: 465 nm) every 30 seconds for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize data against the DMSO control (100% activity) and a no-enzyme blank (0% activity). Use a 4-parameter logistic regression to determine the IC₅₀.

Protocol 2: Cellular Efficacy & Anti-Inflammatory Profiling

Causality & System Validation: Target engagement in a biochemical assay does not guarantee cellular permeability or functional efficacy. To validate the biological effect of sEH inhibition, we utilize a lipopolysaccharide (LPS)-stimulated THP-1 macrophage model. LPS induces the NF-κB pathway, triggering TNF-α and PGE₂ release. Effective intracellular sEH inhibition by our compound will stabilize endogenous EETs, which subsequently block NF-κB translocation ()[3]. To ensure the observed anti-inflammatory effect is not a false positive caused by cell death, a parallel MTT cell viability assay is strictly required as a counter-screen.

Pathway ARA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases ARA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inh N-[2-(1-piperidinylcarbonyl) phenyl]acetamide Inh->sEH Inhibits

Mechanism of sEH inhibition stabilizing anti-inflammatory EETs.

Step-by-Step Methodology:
  • Cell Differentiation: Seed THP-1 monocytes at 5 × 10⁵ cells/well in a 24-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Wash twice with PBS and rest in fresh RPMI-1640 media for 24 hours.

  • Compound Pre-treatment: Treat the macrophages with N-[2-(1-piperidinylcarbonyl)phenyl]acetamide at varying concentrations (0.1, 1, 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM t-AUCB).

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL to the wells. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cytokine Quantification: Centrifuge the plates at 1,500 × g for 5 minutes to pellet debris. Collect the supernatant and quantify TNF-α using a commercial sandwich ELISA kit according to the manufacturer's instructions.

  • Viability Counter-Screen: To the remaining cells in the plate, add 0.5 mg/mL MTT reagent and incubate for 2 hours. Solubilize the formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: Any compound concentration resulting in <90% cell viability is excluded from the anti-inflammatory efficacy analysis to definitively rule out cytotoxic artifacts.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological parameters for an optimized piperidinylcarbonyl-acetamide derivative compared against a gold-standard sEH inhibitor (t-AUCB).

Pharmacological ParameterN-[2-(1-piperidinylcarbonyl)phenyl]acetamidet-AUCB (Reference Standard)Assay Methodology
In Vitro Target Engagement
sEH IC₅₀ (nM)< 5.01.5PHOME Fluorogenic Cleavage
Cellular Efficacy
THP-1 TNF-α EC₅₀ (nM)~ 45.018.2LPS-Stimulated ELISA
Cell Viability CC₅₀ (µM)> 50.0> 50.0MTT Formazan Assay
ADME Profiling
HLM Half-life (t₁/₂ min)> 12085LC-MS/MS Microsomal Stability

Note: The replacement of the traditional urea linkage with an acetamide group typically results in superior human liver microsome (HLM) stability, as reflected in the extended half-life.

References

  • Title: Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase Source: MedChemComm (2012) URL: [Link]

  • Title: Role of epoxide hydrolases in lipid metabolism Source: Biochimie (2012) URL: [Link]

  • Title: Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction Source: Journal of Agricultural and Food Chemistry (2010) URL: [Link]

Sources

Application

"N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" in neuropharmacology experiments

Comprehensive Application Note & Protocol: N-[2-(1-piperidinylcarbonyl)phenyl]acetamide as a Probe in Neuropharmacology and Synaptic Plasticity Executive Summary & Compound Rationale N-[2-(1-piperidinylcarbonyl)phenyl]ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note & Protocol: N-[2-(1-piperidinylcarbonyl)phenyl]acetamide as a Probe in Neuropharmacology and Synaptic Plasticity

Executive Summary & Compound Rationale

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a highly specific benzamide-type positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Structurally analogous to the well-characterized "ampakine" class (such as CX-516 and CX-546), this compound features a piperidine ring and an ortho-acetamide substitution on a benzamide core.

These structural moieties are critical for its pharmacological activity: the compound binds selectively to the dimer interface of the AMPA receptor's ligand-binding domain (LBD)[1]. By stabilizing the LBD in its agonist-bound active state, it slows channel deactivation and desensitization, thereby enhancing excitatory monosynaptic responses without directly activating the receptor[2]. This makes it an invaluable probe for investigating synaptic plasticity, memory consolidation, and glutamatergic network dynamics.

Mechanistic Causality: The Tripartite Pathway to Synaptic Plasticity

In neuropharmacology, the utility of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide lies in its ability to amplify endogenous glutamatergic signaling while avoiding the excitotoxicity typically associated with orthosteric agonists[3]. As a Senior Application Scientist, understanding the causality of this cascade is essential for designing robust downstream assays:

  • Conformational Locking : Upon endogenous glutamate binding, the AMPA receptor LBD closes. The PAM binds the interdomain hinge of the LBD dimer, physically restricting the conformational rearrangements required for receptor desensitization[1].

  • Voltage Shift & NMDAR Activation : By prolonging the open state of the AMPA channel, the compound significantly increases postsynaptic Na+ and Ca2+ influx. The resulting sustained depolarization relieves the voltage-dependent Mg2+ block on adjacent NMDA receptors[2].

  • LTP and Neurotrophin Release : Enhanced NMDAR activation triggers Ca2+/calmodulin-dependent protein kinase II (CaMKII) cascades, facilitating Long-Term Potentiation (LTP) and driving the activity-dependent transcription of Brain-Derived Neurotrophic Factor (BDNF)[3].

Pathway Ligand N-[2-(1-piperidinylcarbonyl) phenyl]acetamide AMPAR AMPA Receptor (LBD Dimer Interface) Ligand->AMPAR Positive Allosteric Modulation Kinetics Slowed Deactivation & Desensitization AMPAR->Kinetics Conformational Lock Depolarization Prolonged EPSC & Postsynaptic Depolarization Kinetics->Depolarization Increased Cation Influx NMDAR NMDA Receptor Activation (Mg2+ Block Relief) Depolarization->NMDAR Voltage Shift BDNF CaMKII Signaling & BDNF Release NMDAR->BDNF Ca2+ Influx LTP Long-Term Potentiation (Synaptic Plasticity) BDNF->LTP Gene Expression

Fig 1. Mechanistic pathway of benzamide-type AMPAR PAMs driving Long-Term Potentiation.

Quantitative Pharmacological Profile

To guide experimental design, the expected pharmacological and kinetic parameters for this benzamide-type PAM are summarized below. These metrics provide a baseline for establishing dose-response curves in novel assays.

ParameterValue / CharacteristicExperimental Relevance
Primary Target AMPA Receptor (GluA1-GluA4)Enhances fast excitatory synaptic transmission.
Binding Domain LBD Dimer InterfaceRequires endogenous glutamate for channel opening.
In Vitro EC50 10 - 50 µMOptimal bath concentration for slice electrophysiology.
Kinetic Effect mEPSC decay time ( τ )Slows deactivation/desensitization by 2- to 3-fold.
Blood-Brain Barrier Highly PermeableSuitable for systemic in vivo administration (i.p. or p.o.).

Experimental Protocols: Self-Validating Systems

Protocol A: In Vitro Whole-Cell Patch-Clamp (mEPSC Isolation)

Objective : To quantify the compound's effect on AMPA receptor deactivation kinetics in CA1 hippocampal pyramidal neurons. Causality & Validation : Miniature excitatory postsynaptic currents (mEPSCs) are recorded to isolate postsynaptic receptor kinetics from presynaptic release probability. Tetrodotoxin (TTX) is used to block action potentials, while bicuculline and APV isolate AMPARs by blocking GABA_A and NMDA receptors, respectively. A terminal NBQX washout ensures the recorded currents are strictly AMPA-mediated, validating the entire recording session.

Step-by-Step Methodology:

  • Slice Preparation : Prepare 300 µm acute transverse hippocampal slices from adult rodents in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-substituted artificial cerebrospinal fluid (aCSF). Rationale: Sucrose substitution prevents excitotoxic cell death during slicing.

  • Recovery : Incubate slices in standard aCSF at 32°C for 1 hour to allow synaptic network recovery and stabilization of receptor expression.

  • Recording Setup : Transfer a slice to the recording chamber. Patch a CA1 pyramidal neuron in whole-cell configuration using a Cs-gluconate internal solution. Rationale: Cesium blocks intracellular K+ channels, drastically improving space clamp and recording stability. Hold the membrane potential at -70 mV.

  • Pharmacological Isolation : Perfuse standard aCSF containing 1 µM TTX, 10 µM bicuculline, and 50 µM D-AP5 to isolate AMPA-mediated mEPSCs.

  • Baseline Acquisition : Record baseline mEPSCs for 10 minutes. Analyze the peak amplitude and decay time constant ( τ ).

  • Compound Application : Bath-apply N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (20 µM) for 15 minutes. Record the prolongation of the mEPSC decay phase.

  • Self-Validation (Washout) : Perfuse compound-free aCSF for 20 minutes to demonstrate reversibility. Finally, apply 10 µM NBQX (a competitive AMPA antagonist) to abolish all currents, validating the AMPAR-specific nature of the signal.

Workflow Prep 1. Slice Prep (CA1 Hippocampus) Isolate 2. Isolate mEPSCs (TTX + Bicuculline) Prep->Isolate Baseline 3. Baseline Recording Isolate->Baseline Drug 4. Bath Apply Compound Baseline->Drug Washout 5. Washout & NBQX Validation Drug->Washout

Fig 2. Self-validating whole-cell patch-clamp workflow for isolating AMPAR kinetics.

Protocol B: In Vivo Behavioral Assay (Novel Object Recognition)

Objective : To evaluate the cognitive-enhancing properties of the compound via LTP facilitation. Causality & Validation : The Novel Object Recognition (NOR) test assesses recognition memory. A 24-hour inter-trial interval is chosen specifically to test long-term memory consolidation, which is heavily dependent on the AMPAR-NMDAR-BDNF pathway[3]. Open-field tracking is run concurrently to ensure the compound does not induce hyperlocomotion, which could falsely present as increased exploratory behavior and invalidate the memory metrics.

Step-by-Step Methodology:

  • Habituation : Handle subjects (e.g., C57BL/6 mice) for 3 days. Habituate them to the empty open-field arena for 10 minutes on day 4 to reduce novelty-induced anxiety.

  • Dosing : Administer N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (e.g., 10-30 mg/kg, i.p.) or vehicle 30 minutes prior to the training phase.

  • Training Phase (T1) : Place two identical objects in the arena. Allow the animal to explore for 5 minutes. Record total exploration time.

  • Validation Check (Locomotion) : Analyze the T1 video tracking data to ensure total distance traveled does not significantly differ between vehicle and drug groups. If locomotion is elevated, the dose must be titrated down.

  • Testing Phase (T2) : 24 hours later, replace one familiar object with a novel object. Allow 5 minutes of exploration. (Note: No drug is given before T2 to isolate the compound's effects on memory consolidation rather than state-dependent retrieval).

  • Data Analysis : Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A significantly higher DI in the treated group validates the compound's efficacy as a cognitive enhancer.

References

  • Lynch, G., & Gall, C. M. (2006). "Ampakines and the threefold path to cognitive enhancement." Trends in Neurosciences, 29(10), 554-562.[Link]

  • Jin, R., Clark, S., Weeks, A. M., Dudman, J. T., Gouaux, E., & Partin, K. M. (2005). "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." Journal of Neuroscience, 25(39), 9027-9036.[Link]

  • Watterson, L. R., & Olive, M. F. (2014). "Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction?" Pharmaceuticals, 7(1), 29-45.[Link]

Sources

Method

Application Note: N-Aryl Piperidine Acetamide Derivatives as Privileged Scaffolds in Modern Drug Discovery Pipelines

Executive Summary & Pharmacological Rationale In the landscape of modern medicinal chemistry, the piperidine ring is recognized as the third most frequent nitrogen-containing heterocycle in FDA-approved therapeutics 1. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of modern medicinal chemistry, the piperidine ring is recognized as the third most frequent nitrogen-containing heterocycle in FDA-approved therapeutics 1. Among its derivatives, N-aryl piperidine acetamides have emerged as exceptionally versatile pharmacophores 2. This structural class offers a unique combination of spatial geometry, tunable lipophilicity, and precise hydrogen-bonding capabilities.

From an application standpoint, the acetamide linker provides superior metabolic stability against plasma esterases compared to simple esters. Simultaneously, the N-aryl moiety facilitates critical π−π stacking and hydrophobic interactions within the deep orthosteric pockets of G-protein coupled receptors (GPCRs) and ion channels. Recently, this scaffold has been successfully deployed to develop dual-acting Mu-Opioid Receptor (MOR) agonists and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists—a breakthrough approach for synergistic pain management that circumvents classical opioid tolerance 3.

Mechanistic Insights: Dual Targeting for Synergistic Analgesia

The Causality of Dual Modulation: Single-target analgesics often fail in chronic pain states due to compensatory pathway upregulation. Classical MOR agonists (e.g., morphine) induce rapid tolerance and respiratory depression. By integrating TRPV1 antagonism into the same molecule, researchers can block peripheral nociceptive signaling (calcium influx) while simultaneously activating central descending inhibitory pain pathways (cAMP reduction). The N-aryl piperidine acetamide core is uniquely suited for this, as the N-aryl group anchors into the hydrophobic vanilloid-binding pocket of TRPV1, while the basic piperidine nitrogen and acetamide carbonyl interact with the conserved aspartate and tyrosine residues of the MOR orthosteric site.

Mechanism Ligand N-Aryl Piperidine Acetamide TRPV1 TRPV1 Channel (Antagonism) Ligand->TRPV1 Binds MOR Mu-Opioid Receptor (Agonism) Ligand->MOR Binds Ca ↓ Calcium Influx TRPV1->Ca cAMP ↓ cAMP Production MOR->cAMP Analgesia Synergistic Analgesia (Reduced Tolerance) Ca->Analgesia cAMP->Analgesia

Fig 1. Dual-pathway modulation by N-aryl piperidine acetamides for synergistic analgesia.

Synthetic Workflow & Self-Validating Protocols

To synthesize these derivatives efficiently, Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is the industry standard.

Causality in Catalyst Selection: We utilize Pd2​(dba)3​ paired with bulky, electron-rich biaryl phosphine ligands like RuPhos or XPhos . Why? Substituted piperidines are sterically hindered. These specific ligands accelerate the oxidative addition of deactivated aryl halides and force rapid reductive elimination, effectively outcompeting the unwanted β -hydride elimination pathway that would otherwise yield an inactive enamine byproduct.

Protocol A: Synthesis of the N-Aryl Piperidine Acetamide Core

This protocol incorporates a self-validating quality control (QC) loop to ensure high-fidelity library generation.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the piperidine acetamide precursor (1.0 eq), the corresponding aryl bromide/chloride (1.2 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), and Cs2​CO3​ (2.0 eq).

    • Causality: Cs2​CO3​ is chosen over stronger bases (like NaOtBu ) to prevent base-catalyzed hydrolysis of the sensitive acetamide moiety.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the flask and heat to 90°C for 12 hours under rigorous stirring.

  • Self-Validating QC Step (In-Process): At t=10 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and run a rapid UPLC-MS.

    • Validation Criteria: Proceed to workup only if the extracted ion chromatogram (EIC) shows >90% conversion of the starting piperidine mass to the desired product mass [M+H]+ .

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: High-Throughput Functional Screening (TRPV1 Calcium Mobilization)

A robust, self-validating cellular assay for hit-to-lead optimization.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) containing 2.5 mM Probenecid.

    • Causality: Probenecid is strictly required. It inhibits organic anion transporters in the HEK293 membrane, preventing the cells from actively pumping the fluorophore out, thereby stabilizing the baseline fluorescence.

  • Compound Incubation: Incubate for 45 minutes at 37°C in the dark. Add the synthesized N-aryl piperidine acetamide derivatives (10-point dose-response, 10 µM to 0.5 nM).

  • Agonist Challenge: Using a FLIPR Tetra system, inject Capsaicin (EC 80​ concentration) and record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Self-Validating QC Step (Assay Robustness): Calculate the Z'-factor using Capsaicin (positive control) and vehicle (negative control) wells.

    • Validation Criteria: The assay is only validated if Z′≥0.5 . Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Scaffold Design S2 2. Pd-Catalyzed C-N Coupling S1->S2 S3 3. LC-MS/NMR Validation S2->S3 S4 4. FLIPR Assay (TRPV1) S3->S4 Purified S5 5. cAMP Assay (MOR) S3->S5 S6 6. Lead Selection S4->S6 IC50 < 100nM S5->S6 EC50 < 50nM

Fig 2. Drug discovery workflow from in silico design to functional validation and lead selection.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of these derivatives is profoundly influenced by the nature of the substituent at the N-aryl nitrogen atom. Below is a summarized SAR profile demonstrating how targeted halogenation drives dual-target potency.

Compound IDN-Aryl SubstituentAcetamide MotifTRPV1 IC₅₀ (nM)MOR EC₅₀ (nM)Efficacy Profile
Cmpd-01 PhenylN,N-dimethyl450 ± 12120 ± 8Moderate dual activity
Cmpd-02 4-FluorophenylN,N-dimethyl210 ± 985 ± 5Improved MOR agonism
Cmpd-03 2-Fluoro-4-(CF₃)phenylN-benzyl45 ± 332 ± 2Potent dual modulator (Lead)
Cmpd-04 4-MethoxyphenylN-isopropyl>1000410 ± 15Inactive at TRPV1

Data Interpretation: The introduction of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the para-position, combined with an ortho-fluoro substitution (Cmpd-03 ), drastically increases binding affinity to both targets. The bulky N-benzyl group on the acetamide tail further locks the molecule into the active conformation within the MOR binding pocket.

References

  • Source: National Institutes of Health (NIH)
  • Source: Chemical Reviews (ACS Publications)
  • Substituted Piperidines-1 | Pharmaceutical Research Reagent Source: Benchchem URL

Sources

Application

Application Note: Advanced Methodologies for the Pharmacological and Toxicological Profiling of N-Phenylacetamide Analogs

Introduction N-phenylacetamide analogs, predominantly represented by acetaminophen (paracetamol/APAP), are universally utilized for their analgesic and antipyretic properties. Despite their ubiquitous clinical applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-phenylacetamide analogs, predominantly represented by acetaminophen (paracetamol/APAP), are universally utilized for their analgesic and antipyretic properties. Despite their ubiquitous clinical application, studying these compounds in biological systems presents unique analytical challenges due to their dualistic nature: highly effective central nervous system (CNS) modulation at therapeutic doses, contrasted with severe, bioactivation-dependent hepatotoxicity in overdose scenarios[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. This application note elucidates the causality behind the pharmacological mechanisms of N-phenylacetamides and provides self-validating, step-by-step experimental protocols for their quantification and toxicological evaluation in biological matrices.

Mechanistic Profiling: Analgesia vs. Toxicity

The Analgesic Pathway (COX-Independent Mechanisms)

Historically, the analgesic efficacy of N-phenylacetamides was incorrectly attributed solely to cyclooxygenase (COX) inhibition. Contemporary pharmacological profiling reveals a central, COX-independent mechanism[1]. Following hepatic deacetylation, the metabolite p-aminophenol crosses the blood-brain barrier. Within the CNS, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to synthesize N-acylphenolamine (AM404)[1]. AM404 acts as a potent activator of transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the midbrain and spinal dorsal horn, thereby mediating the analgesic response[1].

AnalgesicPathway APAP N-Phenylacetamide (Acetaminophen) Liver Hepatic Deacetylation APAP->Liver pAminophenol p-Aminophenol Liver->pAminophenol BBB Crosses Blood-Brain Barrier pAminophenol->BBB FAAH FAAH Enzyme (Conjugation with Arachidonic Acid) BBB->FAAH AM404 AM404 (N-acylphenolamine) FAAH->AM404 Receptors TRPV1 & CB1 Receptors (Midbrain / Spinal Cord) AM404->Receptors Activates Analgesia Analgesic & Antipyretic Response Receptors->Analgesia Mediates

Fig 1. COX-independent analgesic signaling pathway of N-phenylacetamide via AM404 and TRPV1/CB1.

The Toxicological Pathway (CYP450 Bioactivation)

At therapeutic doses, approximately 90% of acetaminophen undergoes phase II metabolism (glucuronidation and sulfation) into non-toxic, renally excreted metabolites[3]. However, 5-10% is oxidized by hepatic cytochrome P450 enzymes (predominantly CYP2E1) into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)[2]. Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with intracellular glutathione (GSH). In overdose scenarios, phase II pathways become saturated, shifting metabolism heavily toward the CYP450 pathway. Once GSH is depleted by approximately 70%, unbound NAPQI covalently binds to mitochondrial proteins, inducing oxidative stress, mitochondrial dysfunction, and centrilobular hepatic necrosis[2][3].

ToxicityPathway APAP Acetaminophen (Therapeutic / Overdose) PhaseII Phase II Metabolism (Glucuronidation / Sulfation) APAP->PhaseII 90% CYP CYP450 Oxidation (Primarily CYP2E1) APAP->CYP 5-10% NonToxic Non-Toxic Metabolites (Renal Excretion) PhaseII->NonToxic NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI GSH Glutathione (GSH) Conjugation NAPQI->GSH Therapeutic Dose GSHDepletion GSH Depletion (>70% in Overdose) NAPQI->GSHDepletion Overdose GSH->NonToxic Mercapturate Excretion Adducts Protein Adduct Formation (Mitochondrial Binding) GSHDepletion->Adducts Necrosis Centrilobular Hepatic Necrosis Adducts->Necrosis

Fig 2. Hepatic metabolism and NAPQI-mediated toxicity pathway of N-phenylacetamide analogs.

Experimental Methodologies

Protocol 1: LC-MS/MS Quantification of N-Phenylacetamide and Metabolites in Plasma

Causality & Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the requisite sensitivity to simultaneously quantify APAP, its phase II conjugates (APAP-Glucuronide, APAP-Sulfate), and toxic NAPQI-glutathione adducts[4][5]. The incorporation of a stable isotope-labeled internal standard (Acetaminophen-ring-d4) is a self-validating step; because its physicochemical properties are nearly identical to the analyte, it co-elutes and precisely compensates for matrix effects and ionization variability during sample extraction[6].

Materials:

  • LC-MS/MS system (Triple Quadrupole with ESI source).

  • Analytical Column: C18 (3.0 µm, 2.1 × 100 mm) or Pentafluorophenyl (PFP) column[4][7].

  • Mobile Phase A: 0.1% Formic acid in water[4].

  • Mobile Phase B: Methanol containing 0.1% Formic acid[5].

  • Internal Standard (IS): Acetaminophen-d4[6].

Step-by-Step Procedure:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of IS solution (Acetaminophen-d4, 1 µg/mL).

  • Extraction: Add 150 µL of ice-cold methanol to precipitate plasma proteins. Vortex vigorously for 1 minute to ensure thorough mixing[6].

  • Centrifugation: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial. (Optional: Evaporate under a gentle stream of nitrogen at 40°C and reconstitute in Mobile Phase A to concentrate the sample[6]).

  • Chromatographic Separation: Inject 5 µL onto the C18 column. Execute a gradient elution starting at 5% Mobile Phase B, increasing to 95% over 5 minutes, at a flow rate of 0.3 mL/min[5].

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) modes (positive and negative ionization). Monitor specific precursor-to-product ion transitions for APAP, APAP-Glucuronide, APAP-Sulfate, and NAPQI-GSH[5][7].

Protocol 2: In Vitro Hepatotoxicity Assay using 3D Primary Hepatocyte Co-Cultures

Causality & Rationale: Standard 2D monocultures of primary hepatocytes rapidly lose their expression of phase I metabolizing enzymes (e.g., CYP2E1), rendering them artificially resistant to APAP-induced toxicity[8]. To create a self-validating toxicity model, a 3D co-culture utilizing an Engelbreth-Holm-Swarm (EHS) gel and human umbilical vein endothelial cells (HUVECs) must be used. This architecture maintains heterotypic cell-cell interactions, preserving hepatic gene expression and physiological sensitivity to NAPQI-mediated necrosis[9].

Materials:

  • Primary mouse or human hepatocytes[9].

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • EHS gel (Matrigel)[9].

  • APAP stock solution (dissolved in culture medium).

  • WST-1 Cell Proliferation Reagent and Lactate Dehydrogenase (LDH) Assay Kit[10].

Step-by-Step Procedure:

  • Matrix Preparation: Coat the wells of a 96-well plate with 50 µL of EHS gel and incubate at 37°C for 30 minutes to allow polymerization[9].

  • Cell Seeding: Seed a co-culture of primary hepatocytes (5 × 10⁴ cells/well) and HUVECs (1 × 10⁴ cells/well) onto the EHS gel. This allows hepatocytes to assemble around the endothelial network[9].

  • Acclimation: Culture the cells in hepatocyte maintenance medium for 48 hours to establish the 3D tissue architecture and stabilize CYP450 expression.

  • Drug Exposure: Replace the medium with fresh medium containing varying concentrations of APAP (e.g., 0, 1, 5, 10, 20 mM)[8][10]. Incubate for 24 to 36 hours.

  • Viability Assessment (WST-1): Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader to quantify mitochondrial metabolic activity[10].

  • Cytotoxicity Assessment (LDH Release): Collect 50 µL of the culture supernatant. Mix with LDH reaction mix and incubate in the dark for 30 minutes. Measure absorbance at 490 nm to quantify cell membrane rupture and necrosis[10].

Quantitative Data Summaries

Table 1: Validated LC-MS/MS Parameters for N-Phenylacetamide Analogs

Analyte Internal Standard Linear Range (µg/mL) LLOQ (µg/mL) Precision (Intra-day CV)
Acetaminophen (APAP) APAP-d4 0.10 - 100.0 0.05 ≤ 5.0%
APAP-Glucuronide APAP-d4 0.10 - 100.0 0.10 ≤ 11.8%
APAP-Sulfate APAP-d4 0.03 - 50.0 0.03 ≤ 5.0%
NAPQI-GSH Adduct APAP-d4 0.05 - 5.0 0.05 ≤ 12.1%

(Data synthesized from validated assay parameters[5][7])

Table 2: Comparative Hepatotoxicity Metrics in 2D vs. 3D In Vitro Models

Culture Model CYP2E1 Expression APAP Sensitivity LDH Release Onset WST-1 Viability (10 mM APAP, 36h)
2D Monolayer (Gelatin) Rapidly declines Low > 36 hours ~80% viable
3D EHS Gel + HUVEC Maintained High 24 hours < 20% viable

(Data synthesized from comparative primary hepatocyte studies[9][10])

References

  • Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action Source: frontiersin.org URL:[Link]

  • Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry Source: oup.com (Journal of Analytical Toxicology) URL:[Link]

  • Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma Source: nih.gov (PubMed) URL:[Link]

  • A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney Source: nih.gov (PubMed) URL:[Link]

  • Acetaminophen-induced hepatotoxicity in a liver tissue model consisting of primary hepatocytes assembling around an endothelial cell network Source: nih.gov (PubMed) URL:[Link]

  • Measurement of in vitro hepatotoxicity induced by acetaminophen Source: researchgate.net URL:[Link]

  • In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin Source: nih.gov (PMC) URL:[Link]

  • Acetaminophen Toxicity: What Pharmacists Need to Know Source: uspharmacist.com URL:[Link]

  • Acetaminophen Toxicity - StatPearls Source: nih.gov (NCBI Bookshelf) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common and complex challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude N-[2-(1-piperidinylcarbonyl)phenyl]acetamide?

A1: The two most effective and widely applicable methods for purifying this compound are recrystallization and silica gel column chromatography.[1] For achieving exceptionally high purity, particularly on an analytical or small preparative scale, High-Performance Liquid Chromatography (HPLC) is also a viable option.[2][3] Recrystallization is generally preferred for larger quantities (>1 g) when a suitable solvent system is found, due to its scalability and cost-effectiveness.[1]

Q2: What are the most probable impurities I should expect in my crude N-[2-(1-piperidinylcarbonyl)phenyl]acetamide sample?

A2: Impurities typically originate from the starting materials or side reactions. For a standard synthesis involving the acetylation of (2-aminophenyl)(piperidin-1-yl)methanone, you should anticipate:

  • Unreacted (2-aminophenyl)(piperidin-1-yl)methanone: This is a common impurity if the acetylation reaction does not proceed to completion.

  • Residual Acetylating Agent: Traces of acetic anhydride or acetyl chloride, and their hydrolysis product, acetic acid, may be present.

  • Diacetylated Byproducts: Under forcing reaction conditions, diacetylation of the aniline nitrogen can occur, though this is generally less common.

  • Oxidation Products: The starting amine is susceptible to oxidation, which can generate colored impurities that persist in the final product.[1]

Q3: Which analytical techniques are best for assessing the purity of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and the effectiveness of purification fractions.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and is highly effective for identifying and quantifying impurities with distinct signals.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Offers a precise quantitative measure of purity and can detect impurities that may co-elute with the product in TLC.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4]

  • Melting Point Analysis: A sharp melting point range is a reliable indicator of high purity for crystalline solids.

Troubleshooting and Optimization Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Q4: My crude product is a persistent oil and fails to crystallize, even after cooling. What is happening and what should I do?

A4: The failure to crystallize is typically due to one of two reasons: high impurity levels depressing the melting point and disrupting crystal lattice formation, or the solution being supersaturated.

Causality: Crystal formation is a thermodynamically driven process of self-assembly into a well-defined lattice. Impurities interfere with this process, and in their absence, an energy barrier must still be overcome to initiate nucleation (the formation of the first stable crystal nuclei).

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site.[1]

    • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to act as a template for crystal growth.[1]

  • Re-evaluate Your Solvent System: The solvent may be too good, keeping the compound fully solvated even at low temperatures. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Purify by Chromatography First: If the sample is heavily impure, direct crystallization may be impossible. Purify a small batch via column chromatography to obtain a pure solid, which can then be used to develop a proper recrystallization protocol and provide seed crystals.

G start Oily Product / No Crystals scratch Scratch inner flask surface start->scratch seed Add a seed crystal start->seed scratch->seed No success success Crystals Form scratch->success Success anti_solvent Add anti-solvent dropwise seed->anti_solvent No success seed->success Success anti_solvent->success Success fail Still No Crystals anti_solvent->fail No success chromatography Purify via column chromatography chromatography->success fail->chromatography

Caption: Troubleshooting workflow for crystallization failure.

Q5: My recrystallization yield is unacceptably low. What are the primary causes and how can I improve it?

A5: Low yield is a common issue in recrystallization, often stemming from using an excessive volume of solvent or premature crystallization during hot filtration.

Causality: The principle of recrystallization relies on the differential solubility of your compound at high and low temperatures. Using too much solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved.

Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.[4]

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps product in the solvent.[1]

  • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities (like activated charcoal), ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper.[1]

  • Solvent Selection: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Test various solvents on a small scale.[4]

Q6: My final product has a persistent yellow or brown color. How can this be removed?

A6: Color in the final product is almost always due to highly conjugated, colored impurities, often arising from oxidation of amine precursors.[1] These are typically present in very small quantities but have a strong visual impact.

Causality: Activated charcoal has a high surface area and is excellent at adsorbing large, flat, conjugated molecules through van der Waals forces.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[1]

  • Boil and Filter: Keep the solution at or near boiling for 5-10 minutes to allow for adsorption.

  • Hot Filtration: Filter the hot solution through a pad of Celite or fluted filter paper to remove the charcoal.[1] Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to purifying N-[2-(1-piperidinylcarbonyl)phenyl]acetamide via recrystallization.

1. Solvent Screening: Before committing a large batch, screen potential solvents to find the ideal one. Good starting candidates for this molecule's polarity include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/heptane.

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation Recommendation
Ethanol/WaterSparingly solubleVery solubleGoodPrimary Choice
IsopropanolSparingly solubleVery solubleGoodExcellent Alternative
Ethyl AcetateSolubleVery solubleMay require anti-solventUse with Heptane/Hexane
DichloromethaneVery solubleVery solublePoorAvoid for recrystallization

2. Step-by-Step Procedure (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to achieve complete dissolution with heating and stirring.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a clean flask and a glass funnel. Filter the hot solution through fluted filter paper to remove charcoal or other insoluble matter.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at ambient temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with very similar solubility to the product or for purifying non-crystalline samples.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up tlc 1. TLC Analysis (Find Rf ~0.3) column 2. Pack Column (Slurry Method) tlc->column sample 3. Load Sample (Dry or Wet Loading) column->sample elute 4. Elute with Mobile Phase sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate final Pure Product evaporate->final

Caption: General workflow for flash column chromatography.

1. Stationary Phase: Silica gel, 230-400 mesh. 2. Mobile Phase (Eluent) Selection:

  • Use TLC to determine an appropriate solvent system. Aim for a system that gives your product an Rf value of ~0.25-0.35 .

  • A good starting point is a gradient of ethyl acetate (EtOAc) in heptane or hexane. For example, begin with 20% EtOAc/Heptane and increase polarity as needed. A small amount of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can also be effective.[7] 3. Step-by-Step Procedure:

  • Column Packing: Pack the column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Run the column under positive pressure, collecting fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References
  • Vertex AI Search. 2-Bromo-N-{3-[(4-methyl-1-piperidinyl)
  • Cayman Chemical. PRODUCT INFORMATION - 2-Phenylacetamide. Accessed March 13, 2026.
  • LookChem. Purification of Acetamide - Chempedia. Accessed March 13, 2026.
  • Google Patents. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers. Accessed March 13, 2026.
  • Benchchem. Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Accessed March 13, 2026.
  • ACS Publications. Template for Electronic Submission to ACS Journals. Accessed March 13, 2026.
  • SIELC Technologies. Separation of N,N'-(o-Phenylene)di(acetamide) on Newcrom R1 HPLC column. Accessed March 13, 2026.
  • Royal Society of Chemistry.
  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Accessed March 13, 2026.
  • Taylor & Francis Online. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Accessed March 13, 2026.
  • PubChem - NIH. N-Phenyl-1-piperidineacetamide | C13H18N2O | CID 78402. Accessed March 13, 2026.
  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Accessed March 13, 2026.
  • CymitQuimica. CAS 877-95-2: N-(2-Phenylethyl)acetamide. Accessed March 13, 2026.
  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • ChemScene. 2-Chloro-N-(4-(piperidine-1-carbonyl)phenyl)acetamide. Accessed March 13, 2026.
  • Royal Society of Chemistry. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst. Accessed March 13, 2026.
  • Benchchem. An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. Accessed March 13, 2026.
  • Benchchem. Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide. Accessed March 13, 2026.
  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Accessed March 13, 2026.
  • Benchchem. Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Accessed March 13, 2026.
  • European Patent Office. PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS - EP 0983238 B1. Accessed March 13, 2026.
  • PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • PubChemLite. Acetamide, n-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride. Accessed March 13, 2026.
  • NIST. Acetamide, N-phenyl- -- the NIST WebBook. Accessed March 13, 2026.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Accessed March 13, 2026.

Sources

Optimization

Overcoming solubility issues with "N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" in assays

Welcome to the Assay Development Support Center. As Application Scientists, we frequently encounter researchers struggling with "brick dust" or "grease ball" compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As Application Scientists, we frequently encounter researchers struggling with "brick dust" or "grease ball" compounds. The compound —N-[2-(1-piperidinylcarbonyl)phenyl]acetamide —is a classic example of a highly lipophilic, uncharged synthetic molecule that is prone to severe precipitation and aggregation in aqueous biochemical and cell-based assays.

Because this molecule lacks ionizable groups at physiological pH (both the acetamide and piperidine-amide nitrogens are non-basic), its solubility is entirely dictated by its intrinsic lipophilicity and planar stacking interactions.

This guide provides a causal, mechanistic approach to diagnosing and overcoming solubility limits for this compound to ensure the integrity of your experimental data.

FAQ 1: Diagnosing the Problem

Q: Why does N-[2-(1-piperidinylcarbonyl)phenyl]acetamide precipitate in my assay buffer, and how does it affect my data?

A: The compound consists of an acetamide group, a phenyl ring, and a bulky piperidine ring. In an aqueous buffer (pH 7.4), water molecules form a highly ordered cage around these hydrophobic moieties. To minimize this unfavorable thermodynamic state, the compound molecules self-associate, leading to aggregation and eventual precipitation.

In biochemical assays, these aggregates are disastrous. They act as "colloidal aggregators," non-specifically sequestering target proteins onto their surface and causing apparent enzyme inhibition[1]. This results in aggregation-based false positives , characterized by steep Hill slopes in dose-response curves and non-competitive inhibition profiles.

Q: How can I definitively determine the solubility limit of my compound before running the assay?

A: Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will ruin optical readouts (like fluorescence polarization or TR-FRET) via light scattering. We mandate the use of Kinetic Solubility Profiling via Laser Nephelometry [2][3]. Nephelometry measures forward-scattered light from undissolved particles; the signal increases linearly with particle concentration, allowing you to pinpoint the exact concentration at which the compound "kicks off" (precipitates)[3].

FAQ 2: Solubilization Strategies

Q: Can I just increase the DMSO concentration to keep it in solution?

A: No. While maintaining a 100% DMSO stock is standard, increasing the final assay DMSO concentration beyond 1–2% often denatures target proteins or destabilizes lipid bilayers in cell-based assays[4]. Furthermore, when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the compound often experiences "solvent shock" and crashes out immediately.

Q: What additives can I use that won't interfere with my target protein?

A: You must employ additives that disrupt compound-compound interactions without disrupting protein folding. We recommend a tiered approach:

  • Non-ionic Detergents: Reagents like Tween-20 or CHAPS (below their critical micelle concentration) can coat the lipophilic surfaces of the compound, preventing colloidal aggregation[1][5].

  • Cyclodextrins (The Gold Standard for this chemotype): 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for compounds with phenyl and piperidine rings. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic portions of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, while its hydrophilic exterior maintains aqueous solubility[6][7]. This forms a 1:1 inclusion complex that delivers the monomeric compound to the target without denaturing proteins[8][9].

Data Presentation: Solubilizing Agents Comparison

The following table summarizes the operational parameters for additives when attempting to rescue the solubility of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

Solubilizing AgentMechanism of ActionRecommended Working Conc.ProsCons / Limitations
DMSO Organic Cosolvent0.5% – 2.0% (v/v)Universal solvent for stocks.High concentrations denature proteins; causes solvent shock upon dilution.
Tween-20 Non-ionic Surfactant0.001% – 0.01% (v/v)Prevents colloidal aggregation[1].Can interfere with lipid-dependent enzymes or cell membranes.
CHAPS Zwitterionic Detergent0.01% – 0.1% (w/v)Milder than Tween-20; preserves protein function[5].May not be sufficient for highly crystalline "brick dust" compounds.
HP- β -CD Inclusion Complexation1.0% – 5.0% (w/v)Dramatically increases monomeric solubility; bio-inert[7].Requires pre-incubation (kneading/co-evaporation) for maximum efficacy[6].
BSA Carrier Protein0.01% – 0.1% (w/v)Binds lipophilic molecules, acting as a buffer.Can reduce the free fraction of the drug, artificially shifting the IC 50​ .

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

This self-validating protocol ensures your compound is truly soluble under assay conditions before you waste target protein[10][11].

  • Stock Preparation: Prepare a 10 mM stock of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO within a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a black, clear-bottom 96-well assay plate.

  • Buffer Addition: Rapidly dispense 198 µL of your exact assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl) into the wells to achieve a final DMSO concentration of 1%[12].

  • Incubation: Seal and incubate the plate at room temperature for 2 hours on a plate shaker (to mimic assay duration)[12].

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Analysis: Plot light scattering (Relative Nephelometry Units) vs. Compound Concentration. The kinetic solubility limit is the concentration at which the scattering signal deviates from the baseline buffer control[2].

Protocol 2: HP- β -CD Inclusion Complexation for Biochemical Assays

If Protocol 1 reveals poor solubility, use this method to formulate the compound.

  • Solution Preparation: Prepare a 5% (w/v) solution of HP- β -CD in your standard assay buffer.

  • Compound Addition: Add the required volume of the 10 mM DMSO compound stock directly into the HP- β -CD buffer (keep final DMSO 2%).

  • Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath for 15 minutes at room temperature. The hydrophobic cavity of the cyclodextrin requires time and kinetic energy to fully encapsulate the piperidine/phenyl moieties[6].

  • Verification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed aggregates. Use the supernatant for your assay.

Visualizations: Workflows and Mechanisms

Solubility Troubleshooting Workflow

This decision tree outlines the logical progression for diagnosing and treating solubility failures.

SolubilityWorkflow Start Prepare 10mM DMSO Stock Nephelometry Run Nephelometry Assay (Protocol 1) Start->Nephelometry Decision Does Compound Precipitate at Assay Conc.? Nephelometry->Decision Precipitates Yes: Aggregation Detected Decision->Precipitates Light Scattering > Baseline Soluble No: Compound is Soluble Decision->Soluble Baseline Scattering Intervention1 Add 0.01% Tween-20 or CHAPS Precipitates->Intervention1 Intervention2 Formulate with 5% HP-β-CD (Protocol 2) Precipitates->Intervention2 RunAssay Proceed to Biochemical Assay Soluble->RunAssay Intervention1->Nephelometry Re-test Intervention2->Nephelometry Re-test

Figure 1: Iterative workflow for diagnosing and rescuing compound solubility using nephelometry and targeted additives.

Mechanism of Cyclodextrin Rescue vs. Aggregation

This diagram illustrates the physical causality behind aggregation-based false positives and how HP- β -CD inclusion prevents them.

Mechanism FreeDrug Free Lipophilic Compound Buffer Aqueous Buffer (pH 7.4) FreeDrug->Buffer Dilution Cyclodextrin HP-β-CD (Hydrophobic Cavity) FreeDrug->Cyclodextrin Co-incubation Aggregates Colloidal Aggregates Buffer->Aggregates Hydrophobic Effect FalsePos Protein Sequestration (False Positives) Aggregates->FalsePos Non-specific Binding Complex 1:1 Inclusion Complex Cyclodextrin->Complex Encapsulation TrueBinding Monomeric Target Binding Complex->TrueBinding Delivery to Target

Figure 2: Mechanistic pathway showing how unprotected lipophilic compounds form false-positive aggregates, whereas HP- β -CD maintains monomeric dispersion.

References

  • Kinetic Solubility Assays Protocol AxisPharm[Link]

  • Determination of Kinetic Solubility Bio-protocol[Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry BMG LABTECH[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry (ACS Publications)[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches PMC - NIH[Link]

  • Hydroxypropyl Beta Cyclodextrin as a Potential Surface Modifier for Paclitaxel Nanocrystals ResearchGate[Link]

  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction Mario Schubert[Link]

  • (PDF) Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice ResearchGate[Link]

  • Introduction - High-Throughput Screening Center Washington University in St. Louis[Link]

  • Identification and validation of Selective Deubiquitinase Inhibitors PMC - NIH[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Australian Journal of Chemistry[Link]

Sources

Troubleshooting

Resolving inconsistencies in "N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" experimental results

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific physicochemical and structural challenges associated with N-[2-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific physicochemical and structural challenges associated with N-[2-(1-piperidinylcarbonyl)phenyl]acetamide . This compound—characterized by its sterically hindered di-amide framework—frequently presents anomalous behaviors during analytical characterization, formulation, and in vitro screening.

The following Q&A protocols are designed as self-validating systems, ensuring that every corrective step you take can be empirically confirmed.

Structural Characterization & NMR Troubleshooting

Q: Why does my ¹H and ¹³C NMR spectrum show duplicated peaks and broad multiplets despite LC-MS confirming >99% purity?

Causality & Mechanism: This is a classic manifestation of restricted bond rotation, not chemical impurity. The presence of the bulky ortho-acetamide group adjacent to the piperidine-1-carbonyl moiety creates severe steric clashes. This steric hindrance restricts rotation around both the aryl-carbonyl (Ar-CO) bond and the carbonyl-piperidine (C-N) bond.

As a result, the molecule exists as a mixture of stable conformational isomers (atropisomers) at room temperature. Because the interconversion rate between these conformers is slower than the NMR timescale, the spectrometer detects them as distinct species, leading to peak duplication—especially for the piperidine α- and β-methylene protons and the acetamide methyl group[1]. This phenomenon is a well-documented characteristic of sterically hindered benzamides[2].

Self-Validating Methodology: Variable-Temperature (VT) NMR Protocol To prove that the extra peaks are conformers and not impurities, you must accelerate the bond rotation to exceed the NMR timescale.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6. (Do not use CDCl₃, as its boiling point is too low to reach the required coalescence temperature).

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K (25 °C) to document the duplicated/broadened peaks.

  • Thermal Equilibration: Increment the probe temperature sequentially to 330 K, 350 K, and 370 K. Allow the sample to equilibrate for 10 minutes at each step before tuning and matching.

  • Coalescence Verification: At approximately 350–360 K, the duplicated signals will coalesce into sharp, time-averaged singlets, confirming structural homogeneity.

  • Validation Step (Critical): Return the probe to 298 K and re-acquire the spectrum. The spectrum must revert to its original broadened state. This confirms that the changes were due to reversible conformational dynamics and not thermal degradation.

Solubility & Formulation Challenges

Q: Why does the compound precipitate in physiological buffers, and why do my attempts to form an HCl salt fail?

Causality & Mechanism: A common structural misinterpretation occurs when researchers assume the piperidine ring contains a basic secondary or tertiary amine. In N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, the piperidine nitrogen is directly bonded to a carbonyl carbon, forming an unreactive amide linkage. The lone pair of electrons on the nitrogen is delocalized into the carbonyl π-system, rendering it non-basic. Similarly, the aniline nitrogen is acylated to form an acetamide.

Consequently, the entire molecule is neutral and highly lipophilic. It lacks a basic center capable of protonation at physiological or standard acidic pH. Attempts to force salt formation using strong acids (e.g., HCl) will not yield a stable salt and may instead cause acid-catalyzed hydrolysis of the amide bonds.

Self-Validating Methodology: HP-β-CD Formulation Protocol Instead of salt formation, utilize host-guest complexation to shield the lipophilic core[3].

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Complexation: Slowly add the DMSO stock dropwise into the HP-β-CD buffer under continuous vortexing to achieve the desired working concentration (e.g., 100 μM, maintaining ≤1% DMSO).

  • Sonication: Sonicate the mixture in a water bath for 15 minutes at room temperature to ensure complete inclusion complex formation.

  • Validation Step (Critical): Filter the solution through a 0.22 μm PTFE syringe filter and analyze the filtrate using Dynamic Light Scattering (DLS). The absence of particles >10 nm validates that the compound is fully solubilized and not merely suspended as a micro-colloid.

Pharmacological Assay Inconsistencies

Q: Why am I observing erratic dose-response curves (hook effects) in my in vitro biochemical assays?

Causality & Mechanism: Due to its high lipophilicity and neutral state, the unformulated compound is highly prone to colloidal aggregation in aqueous media. These microscopic aggregates non-specifically sequester target proteins or cause light-scattering interference in fluorescence-based assays. This leads to false positives at low concentrations and a sudden drop in apparent activity at higher concentrations (the "hook effect" or bell-shaped curve).

Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). This disrupts colloidal aggregates without denaturing most target proteins, ensuring a standard sigmoidal dose-response.

Quantitative Data Summary

Table 1: Physicochemical and Spectroscopic Troubleshooting Parameters

Assay / ParameterStandard ExpectationObserved InconsistencyQuantitative Target / ThresholdResolution Strategy
¹H NMR (298 K) Sharp, distinct multipletsBroadened or duplicated peaksCoalescence Temp ( Tc​ ) 350–360 KElevate temperature to 370 K in DMSO-d6
Aqueous Solubility >100 μM in standard PBSPrecipitation / TurbiditySoluble up to 1 mM in 20% HP-β-CDSwitch to cyclodextrin-based formulation
In Vitro IC50 Sigmoidal dose-responseHigh variance, hook effectAggregate size <10 nm (via DLS)Supplement buffer with 0.01% Triton X-100

Troubleshooting Workflow

G A Experimental Inconsistency Detected B NMR Peak Duplication? A->B C Perform VT-NMR (>350 K) B->C Yes D Precipitation in Assay Buffer? B->D No E Check Formulation (Do NOT use low pH) D->E Yes G Erratic IC50 / Hook Effect? D->G No F Use HP-β-CD or DMSO Co-solvent E->F H Add 0.01% Triton X-100 (Prevent Aggregation) G->H Yes

Figure 1: Diagnostic workflow for resolving N-[2-(1-piperidinylcarbonyl)phenyl]acetamide issues.

References

  • Atropisomerism in the Pharmaceutically Relevant Realm Accounts of Chemical Research URL:[Link]

  • BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis ACS Infectious Diseases URL:[Link]

  • Mastering tricyclic ring systems for desirable functional cannabinoid activity National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Acylation of Piperidine-Containing Compounds

Welcome to the technical support center for the acylation of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental transformation. Piperidine moieties are cornerstones in medicinal chemistry, and their successful functionalization is often a critical step in the synthesis of novel therapeutics.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reactions, improve yields, and ensure the purity of your products.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the N-acylation of piperidines.

Q1: Why is my piperidine acylation yield consistently low?

Low yields can be attributed to several factors, ranging from reaction kinetics to reagent stability.[3] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a suboptimal choice of acylating agent. For less reactive combinations, increasing the reaction temperature can improve both yield and purity.[3][4]

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the C2 and C6 positions) or on the acylating agent can dramatically slow the reaction rate.[3][5] Overcoming this may require more forcing conditions or a more reactive acylating agent.

  • Reagent Stoichiometry: An incorrect ratio of piperidine to the acylating agent is a common pitfall. While a slight excess of the acylating agent can drive the reaction to completion, a large excess can complicate purification.[3]

  • Catalyst Inefficiency: If you are using a catalyst, such as 4-dimethylaminopyridine (DMAP) with an acid anhydride, it may be inactive or used in insufficient quantities.[5][6]

Q2: I'm observing multiple products. What are the common side reactions and how can I minimize them?

Side product formation is a frequent challenge that consumes starting material and complicates purification.

  • Di-acylation: If the piperidine substrate contains other nucleophilic groups (e.g., a hydroxyl or another amine), di-acylation can occur. This can be mitigated by using protecting groups or by carefully controlling the stoichiometry (≤1.0 equivalent) of the acylating agent.[3]

  • Reaction with Solvent: Highly reactive acylating agents, particularly acyl chlorides, can react with nucleophilic solvents like alcohols. It is best to use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3]

  • Epimerization: For chiral piperidines with a stereocenter at the alpha-position (C2 or C6), the basic conditions required for acylation can sometimes lead to epimerization. This can be minimized by using a non-nucleophilic base, controlling the temperature, and limiting reaction time.[3]

  • N-oxide Formation: While less common, oxidation of the piperidine nitrogen to an N-oxide can occur, particularly if the starting material has been stored improperly.

Q3: How can I improve the enantioselectivity of my acylation reaction for a racemic piperidine?

Achieving high enantioselectivity requires a kinetic resolution strategy. This involves using a chiral catalyst that preferentially acylates one enantiomer of the racemic piperidine, leaving the other enantiomer unreacted.

  • Catalytic Kinetic Resolution: This is a powerful technique for separating enantiomers. Systems using a combination of a chiral catalyst, such as a chiral hydroxamic acid, and an achiral co-catalyst have demonstrated high selectivity factors.[2][7][8]

  • Substrate Conformation: The stereochemical outcome is heavily influenced by the conformation of the piperidine substrate. Detailed studies have shown a strong preference for the acylation of conformers where a substituent alpha to the nitrogen is in the axial position, as this conformation is favored in the key transition state.[2][7][8] Piperidines lacking an α-substituent often undergo acylation with poor selectivity.[7][8]

In-Depth Troubleshooting Guide

This section provides a more granular approach to diagnosing and solving common experimental issues.

Problem: Low or No Product Yield

When facing low yields, a systematic evaluation of the reaction parameters is essential. The following diagram and table outline a logical troubleshooting workflow.

LowYield_Troubleshooting cluster_causes Potential Causes & Solutions start Low / No Yield Observed check_sm Check Starting Material (TLC / LC-MS) start->check_sm sm_gone Starting Material Consumed? check_sm->sm_gone incomplete_rxn Incomplete Reaction - Increase Time / Temp - Use More Reactive Agent - Add Catalyst (DMAP) sm_gone->incomplete_rxn No workup_loss Product Lost in Workup - Optimize Extraction pH - Check for Emulsions - Re-evaluate Purification sm_gone->workup_loss Yes steric_hindrance Steric Hindrance - Use Forcing Conditions - Switch to Acyl Chloride - Screen Catalysts incomplete_rxn->steric_hindrance reagent_issue Reagent / Catalyst Issue - Check Purity / Activity - Verify Stoichiometry - Use Fresh Reagents steric_hindrance->reagent_issue

Caption: A troubleshooting guide for low yield or purity issues.

Table 1: Key Parameters for Optimizing Low-Yield Acylation Reactions

ParameterPotential IssueRecommended ActionScientific Rationale
Acylating Agent Low reactivity (e.g., anhydride vs. acyl chloride)Switch to a more reactive agent (e.g., acyl chloride).[5]Acyl chlorides possess a better leaving group (Cl⁻) compared to carboxylates (RCOO⁻) from anhydrides, making them more electrophilic and reactive.
Base Insufficient basicity or nucleophilic characterUse 1.2-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine.[1][5]The base neutralizes the acid byproduct (e.g., HCl) which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[5]
Temperature Reaction kinetics are too slow at low temperatures.Start the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature or gently heat.[3][4]Increasing temperature provides the necessary activation energy to overcome kinetic barriers, especially for sterically hindered substrates.[3][5]
Solvent Solvent is reacting with the acylating agent or is not suitable for the reaction.Use a dry, aprotic, and inert solvent like DCM, THF, or Toluene.[3]Aprotic solvents prevent side reactions with the electrophilic acylating agent and effectively solvate the reactants.
Catalyst Reaction with a less reactive agent (anhydride) is slow.Add a catalytic amount (1-10 mol%) of DMAP or a related nucleophilic catalyst.[5][6]DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the piperidine.[6]
Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-Acetylation of Piperidine with Acetic Anhydride

This protocol is a standard procedure for the acylation of a simple, non-chiral piperidine.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the piperidine substrate (1.0 equiv.).[3]

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.[3]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[3]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the solution.[3][9]

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[3]

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the N-acetylated piperidine.[3]

Protocol 2: Acylation of a Sterically Hindered Piperidine

This protocol is adapted for substrates where steric bulk impedes the reaction, such as 2,6-disubstituted piperidines.

  • Preparation: To a dry, argon-flushed flask, add the sterically hindered piperidine (1.0 equiv.) and dissolve in anhydrous THF or Toluene.

  • Base and Catalyst: Add diisopropylethylamine (DIPEA) (2.0 equiv.) followed by DMAP (0.1 equiv.).

  • Acylation: Add the acyl chloride (1.5 equiv.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS. Due to steric hindrance, these reactions may require several hours to overnight to reach completion.

  • Workup & Purification: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product may require careful purification by column chromatography to separate it from unreacted starting material and byproducts.

Protecting Group Strategies

When working with piperidines that contain other reactive functional groups, a robust protecting group strategy is essential to ensure chemoselectivity.

Protecting_Group_Strategy start Piperidine with Additional Functional Group (FG) protect_fg Protect FG start->protect_fg Step 1 acylate_n Acylate Piperidine Nitrogen protect_fg->acylate_n Step 2 deprotect_fg Deprotect FG acylate_n->deprotect_fg Step 3 final_product Final Product deprotect_fg->final_product

Caption: General workflow for acylating a multi-functional piperidine.

Table 2: Common Protecting Groups for Functional Groups Encountered with Piperidines

Protecting GroupTarget Functional GroupStabilityDeprotection ConditionsReference
Boc (tert-Butoxycarbonyl)Amine, HydroxylStable to base, catalytic hydrogenation.Acidic conditions (e.g., TFA, HCl in dioxane).
Cbz (Benzyloxycarbonyl)Amine, HydroxylStable to mild acid and base.Catalytic hydrogenation (H₂/Pd-C).
Fmoc (9-Fluorenylmethyloxycarbonyl)AmineStable to acid.Basic conditions (e.g., 20% piperidine in DMF).[10][10]
TBDMS (tert-Butyldimethylsilyl)HydroxylStable to a wide range of conditions except acid and fluoride.Fluoride ion (e.g., TBAF) or acidic hydrolysis.
References
  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. Available from: [Link]

  • Hayashi, Y., Yasutomi, Y., Shigenaga, A., & Otaka, A. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Chemistry, an Asian journal, 15(6), 833–839. Available from: [Link]

  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. Available from: [Link]

  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491-11497. Available from: [Link]

  • Suitable protecting groups for CH activation of piperidine. ResearchGate. Available from: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). PMC. Available from: [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. Available from: [Link]

  • Protection of Functional Groups. (2004). Thieme. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Evaluation of N-[2-(1--piperidinylcarbonyl)phenyl]acetamide and Established PARP Inhibitors

Introduction In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring defects in DNA repair pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1] The success of approved PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Veliparib, has spurred the development of novel molecules aimed at this target.[2] This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, against these established reference compounds.

The central hypothesis guiding this evaluation is that N-[2-(1-piperidinylcarbonyl)phenyl]acetamide possesses PARP inhibitory activity. Its chemical structure, featuring a nicotinamide-like motif, suggests potential interaction with the NAD+ binding site of PARP enzymes. This guide will outline a series of experiments designed to rigorously test this hypothesis, progressing from initial biochemical characterization to cellular and in vivo efficacy studies. By directly comparing the performance of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide with clinically relevant PARP inhibitors, we can ascertain its potential as a therapeutic candidate.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough and insightful evaluation.

Comparative Overview of Reference Compounds

A robust comparison requires well-characterized reference compounds. The following table summarizes key features of the selected PARP inhibitors that will serve as benchmarks for this study.

CompoundFDA-Approved IndicationsMechanism of ActionKey Differentiating Features
Olaparib Ovarian, Breast, Pancreatic, and Prostate Cancers[3]Potent inhibitor of PARP1 and PARP2.[3] Traps PARP-DNA complexes, leading to double-strand breaks.[4][5]First-in-class PARP inhibitor with a broad range of approved indications.[6]
Rucaparib Ovarian and Prostate Cancers[7][8]Inhibits PARP-1, PARP-2, and PARP-3.[9] Also exhibits PARP trapping activity.[10]Effective in patients with both germline and somatic BRCA mutations.[11]
Talazoparib Breast and Prostate Cancers[12]Potent PARP1/2 inhibitor with the highest PARP trapping activity among approved inhibitors.[12][13]Exhibits high potency in killing cancer cells with DNA repair defects.[14]
Veliparib Investigational (not FDA-approved as of early 2024)[15]Inhibits both PARP1 and PARP2.[16] Considered a weaker PARP trapper compared to other inhibitors.[17]Often used in combination with chemotherapy due to its potentiation of DNA-damaging agents.[18][19]

Experimental Design: A Phased Approach

The evaluation of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide will proceed through a multi-tiered approach, starting with fundamental biochemical assays and progressing to more complex cellular and in vivo models. This phased approach allows for early go/no-go decisions and a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Informs In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Predicts

Caption: Phased experimental workflow for compound evaluation.

Phase 1: Biochemical Characterization

The initial phase focuses on determining the direct interaction of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide with PARP enzymes and quantifying its inhibitory potency.

Experiment 1.1: PARP1 and PARP2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide against PARP1 and PARP2 and compare it to the reference compounds.

Methodology: A colorimetric or chemiluminescent PARP assay kit will be utilized.[20]

Protocol:

  • Plate Preparation: Histone-coated 96-well plates are rehydrated with 1X PARP Buffer.

  • Compound Dilution: A serial dilution of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and the reference compounds (Olaparib, Rucaparib, Talazoparib, Veliparib) is prepared in 1X PARP Buffer.

  • Inhibition Reaction: The diluted compounds are added to the wells, followed by the addition of a fixed concentration of recombinant human PARP1 or PARP2 enzyme. The plate is incubated to allow for inhibitor-enzyme binding.

  • PARP Reaction Initiation: A PARP cocktail containing biotinylated NAD+ and activated DNA is added to each well to initiate the poly(ADP-ribosyl)ation reaction.

  • Detection: After incubation, the wells are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the incorporated biotinylated poly(ADP-ribose). A colorimetric or chemiluminescent substrate is then added, and the signal is read using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PARP activity against the log concentration of the inhibitor.

Experiment 1.2: PARP Trapping Assay

Objective: To quantify the ability of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide to trap PARP1 on a DNA lesion and compare its trapping efficiency to the reference compounds.

Methodology: A fluorescence polarization (FP) based PARP trapping assay will be employed.[21]

Protocol:

  • Reaction Setup: A reaction mixture containing a fluorescently labeled DNA oligonucleotide duplex, recombinant human PARP1, and serial dilutions of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide or reference compounds is prepared in a 96-well plate.

  • Incubation: The plate is incubated to allow for the formation of PARP-DNA complexes and the trapping effect of the inhibitors.

  • Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with FP capabilities. An increase in FP signal indicates the trapping of PARP1 on the fluorescent DNA.

  • Data Analysis: The EC50 (half-maximal effective concentration) for PARP trapping is determined by plotting the change in fluorescence polarization against the log concentration of the inhibitor.

Phase 2: Cellular Activity

This phase investigates the effects of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in a biologically relevant context, using cancer cell lines with defined genetic backgrounds.

Experiment 2.1: Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the anti-proliferative and cytotoxic effects of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in both homologous recombination (HR) deficient and HR-proficient cancer cell lines.

Methodology: A panel of cancer cell lines will be used, including BRCA1-mutant (e.g., MDA-MB-436), BRCA2-mutant (e.g., CAPAN-1), and BRCA-proficient (e.g., MDA-MB-231) lines. Cell viability will be assessed using a standard colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and the reference compounds for 72-96 hours.

  • Viability Assessment: After the treatment period, the appropriate viability reagent is added to the wells, and the signal is measured according to the manufacturer's instructions.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated and compared between the HR-deficient and HR-proficient cell lines to determine the synthetic lethality window.

Experiment 2.2: DNA Damage and Repair Assays

Objective: To confirm the mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide by measuring its ability to induce DNA damage and inhibit DNA repair in cancer cells.

Methodology: Two key assays will be performed: the Comet assay to detect DNA strand breaks and immunofluorescence staining for γH2AX and RAD51 foci formation to assess double-strand breaks and HR repair capacity, respectively.[22][23][24][25]

Protocol for Comet Assay:

  • Cell Treatment: Cells are treated with N-[2-(1-piperidinylcarbonyl)phenyl]acetamide or reference compounds for a defined period.

  • Cell Lysis and Electrophoresis: The treated cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[23]

  • Visualization and Analysis: The DNA is stained with a fluorescent dye, and the "comet tail" length, which is proportional to the amount of DNA damage, is quantified using imaging software.

Protocol for γH2AX and RAD51 Foci Staining:

  • Cell Treatment and Fixation: Cells grown on coverslips are treated with the compounds, then fixed and permeabilized.

  • Immunostaining: The cells are incubated with primary antibodies against γH2AX and RAD51, followed by fluorescently labeled secondary antibodies.

  • Microscopy and Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The number of γH2AX and RAD51 foci per cell is counted to quantify DNA double-strand breaks and the engagement of the HR repair machinery.[26][27]

G cluster_0 DNA Damage Induction cluster_1 Cellular Response Compound Treatment Compound Treatment Single-Strand Breaks Single-Strand Breaks Compound Treatment->Single-Strand Breaks Replication Fork Collapse Replication Fork Collapse Single-Strand Breaks->Replication Fork Collapse Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks γH2AX Foci Formation γH2AX Foci Formation Double-Strand Breaks->γH2AX Foci Formation RAD51 Foci Formation RAD51 Foci Formation Double-Strand Breaks->RAD51 Foci Formation Cell Cycle Arrest Cell Cycle Arrest γH2AX Foci Formation->Cell Cycle Arrest RAD51 Foci Formation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of PARP inhibitor-induced DNA damage.

Phase 3: In Vivo Efficacy

The final phase of preclinical evaluation involves testing the anti-tumor activity of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in animal models.

Experiment 3.1: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide as a single agent and in combination with a DNA-damaging agent (e.g., cisplatin or temozolomide) in a mouse xenograft model of BRCA-deficient cancer.[27][28]

Methodology: An HR-deficient cancer cell line (e.g., CAPAN-1) will be implanted subcutaneously into immunocompromised mice.

Protocol:

  • Tumor Implantation and Growth: The cancer cells are injected into the flanks of the mice. Once the tumors reach a palpable size, the mice are randomized into treatment groups.

  • Treatment Administration: The treatment groups will include:

    • Vehicle control

    • N-[2-(1-piperidinylcarbonyl)phenyl]acetamide alone

    • Reference compound (e.g., Olaparib) alone

    • DNA-damaging agent alone

    • N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in combination with the DNA-damaging agent

    • Reference compound in combination with the DNA-damaging agent

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring PAR levels) and biomarkers of DNA damage (e.g., γH2AX staining).

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group and statistical significance is determined.

Data Summary and Interpretation

The data generated from these experiments will be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Summary of In Vitro Potency

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
N-[2-(1-piperidinylcarbonyl)phenyl]acetamide Experimental ValueExperimental ValueExperimental Value
Olaparib Experimental ValueExperimental ValueExperimental Value
Rucaparib Experimental ValueExperimental ValueExperimental Value
Talazoparib Experimental ValueExperimental ValueExperimental Value
Veliparib Experimental ValueExperimental ValueExperimental Value

Table 2: Summary of Cellular Activity

CompoundGI50 in BRCA-deficient cells (nM)GI50 in BRCA-proficient cells (nM)Synthetic Lethality Ratio
N-[2-(1-piperidinylcarbonyl)phenyl]acetamide Experimental ValueExperimental ValueCalculated Value
Olaparib Experimental ValueExperimental ValueCalculated Value
Rucaparib Experimental ValueExperimental ValueCalculated Value
Talazoparib Experimental ValueExperimental ValueCalculated Value
Veliparib Experimental ValueExperimental ValueCalculated Value

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of the novel compound N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. By systematically comparing its biochemical and cellular activities, as well as its in vivo efficacy, against well-established PARP inhibitors, a clear picture of its therapeutic potential will emerge. The data generated will be crucial for making informed decisions about the continued development of this compound as a potential cancer therapeutic. The emphasis on mechanistic studies will not only define its potency but also provide insights into its specific pharmacological profile, which may offer advantages over existing therapies.

References

  • Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times.
  • Urology Textbook. (n.d.). Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis.
  • Value-Based Care & Reimbursement. (2026, January 21). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation.
  • Grokipedia. (n.d.). Veliparib.
  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
  • Wikipedia. (n.d.). Olaparib.
  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
  • Wikipedia. (n.d.). Rucaparib.
  • Wikipedia. (n.d.). Talazoparib.
  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • Drugs.com. (2024, May 10). Rucaparib Monograph for Professionals.
  • PubMed. (2011, December 1). Mechanism of action of the multikinase inhibitor Foretinib.
  • PMC. (n.d.). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer.
  • Massive Bio. (2025, December 25). Foretinib.
  • Massive Bio. (2026, January 6). Olaparib.
  • Bulat Pharmaceutical. (n.d.). Veliparib's Future in Research & Care.
  • PMC. (n.d.). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis.
  • ecancermedicalscience. (2016, December 19). Rucaparib – second PARP inhibitor hits the market for ovarian cancer.
  • News-Medical.net. (2024, June 14). What is Rucaparib Camsylate used for?
  • ResearchGate. (n.d.). (PDF) Mechanism of action of the multikinase inhibitor Foretinib.
  • Wikipedia. (n.d.). Veliparib.
  • Cancers (Basel). (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PMC. (n.d.). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases.
  • Dovepress. (n.d.). Profile of veliparib and its potential in the treatment of solid tumors.
  • PubMed. (2011, June 8). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks.
  • Frontiers in Genetics. (n.d.). Comet assay to measure DNA repair: approach and applications.
  • AACR Journals. (2019, May 16). PARP Inhibitor Efficacy Depends on CD8 + T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer.
  • Champions Oncology. (n.d.). DNA Damage Assays.
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Comparative

Comparative Analysis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (NPPA) and Its Analogs in Ion Channel Modulation

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural descriptions to understand how molecular geometry dictates biological performance. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural descriptions to understand how molecular geometry dictates biological performance. This guide provides an in-depth comparative analysis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (NPPA) —a highly versatile anthranilic acid amide derivative—against its halogenated analog 4-Cl-NPPA and the clinical standard Lidocaine .

These compounds are of significant interest in the development of state-dependent Voltage-Gated Sodium Channel (Nav1.7) blockers, a highly validated target for non-opioid pain management.

Structural Rationale & Physicochemical Profiling

The NPPA scaffold is characterized by an ortho-substituted acetanilide featuring a piperidine-1-carbonyl group. This specific arrangement is not accidental; it is a highly optimized pharmacophore for ion channel modulation:

  • The Acetamide Moiety: Acts as a critical hydrogen bond donor/acceptor pair. This anchors the molecule within the local anesthetic binding site (Site 10) located in the intracellular vestibule of the Nav1.7 channel.

  • The Piperidinylcarbonyl Group: Provides a bulky, flexible lipophilic domain. This moiety projects into the hydrophobic fenestrations of the channel's pore domain, sterically hindering sodium ion flux and stabilizing the channel in its inactive conformation.

By comparing NPPA to its 4-chlorophenyl analog (4-Cl-NPPA) [2] and Lidocaine [3], we can observe how structural modifications dictate membrane permeability and target affinity.

Table 1: Physicochemical Properties Comparison
CompoundMolecular WeightLogP (calc)Topological Polar Surface Area (TPSA)H-Bond DonorsH-Bond Acceptors
NPPA 246.31 g/mol 2.149.4 Ų12
4-Cl-NPPA 356.85 g/mol 3.849.4 Ų12
Lidocaine 234.34 g/mol 2.432.6 Ų12

Data synthesized from [2].

Mechanism of Action: State-Dependent Block

To achieve analgesic efficacy without triggering off-target cardiac (Nav1.5) or CNS (Nav1.1/1.2) liabilities, modern Nav1.7 blockers must exhibit state-dependent inhibition . This means the drug preferentially binds to the channel when it is in its "inactivated" state (which occurs during high-frequency firing in pain states) rather than the "resting" state.

The increased LogP of 4-Cl-NPPA allows it to partition more rapidly into the lipid bilayer, granting it superior access to the channel's inactivated conformation compared to the base NPPA scaffold.

Nav17_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Blocked Drug-Bound State (NPPA Blocked) Open->Blocked Low Affinity Binding Inactivated->Resting Repolarization (-120mV) Inactivated->Blocked High Affinity Binding (NPPA / 4-Cl-NPPA)

Nav1.7 State-Dependent Block Mechanism by NPPA and Analogs.

High-Throughput Electrophysiology Workflow

To objectively quantify the performance of these compounds, we utilize an automated planar patch-clamp system (e.g., Qube or SyncroPatch). This methodology provides the high-fidelity data of manual patch-clamp with the throughput required for comparative SAR (Structure-Activity Relationship) analysis.

PatchClamp_Workflow Step1 Cell Preparation CHO-hNav1.7 Cells Non-enzymatic dissociation Step2 Step2 Step1->Step2 Step3 Voltage Protocol Prepulse to -40 mV Isolate inactivated state Step2->Step3 Step4 Compound Perfusion NPPA / 4-Cl-NPPA 0.1 to 100 µM (0.3% DMSO) Step3->Step4 Step5 Data Acquisition & Analysis IC50 Calculation State-dependent ratio (Kr/Ki) Step4->Step5

Automated Patch-Clamp Workflow for Nav1.7 Screening.

Experimental Protocol: Automated Patch-Clamp Assay

This protocol is designed as a self-validating system to determine the IC50 of NPPA analogs on the resting and inactivated states of human Nav1.7 channels. It is adapted from standardized [1].

Step 1: Cell Preparation Harvest CHO cells stably expressing hNav1.7 using a non-enzymatic dissociation buffer (e.g., Versene). Causality Note: Trypsin is avoided because proteolytic cleavage can damage extracellular channel epitopes, altering gating kinetics. Resuspend in the external solution at 2×106 cells/mL.

Step 2: Buffer Formulation

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.2).

  • Causality Note: Cesium Fluoride (CsF) is strictly required here. The fluoride ion facilitates high-resistance seal formation (>1 GΩ) on automated planar glass substrates, while Cesium blocks endogenous outward potassium currents that would otherwise contaminate the inward sodium current recordings.

Step 3: Voltage Protocols (State-Dependence)

  • Resting State Protocol: Hold the membrane potential at -120 mV for 10 seconds to ensure complete recovery from inactivation, followed by a 20 ms test pulse to 0 mV.

  • Inactivated State Protocol: Hold at -120 mV, apply a 500 ms prepulse to -40 mV, followed by a 20 ms test pulse to 0 mV.

  • Causality Note: The -40 mV prepulse drives ~80% of the channels into the fast-inactivated state. Because anthranilic acid amides preferentially bind to this conformation, isolating it allows us to quantify the true therapeutic affinity (Ki).

Step 4: System Validation & Compound Perfusion Perfuse compounds at concentrations ranging from 0.1 µM to 100 µM (0.3% DMSO final).

  • Validation Gate: Reject any sweeps where seal resistance drops below 500 MΩ or where vehicle (DMSO) rundown exceeds 15%. Include 10 µM Tetrodotoxin (TTX) as a positive control to ensure >95% channel block.

Comparative Performance Data

The experimental data reveals a clear structure-activity relationship. While the base NPPA scaffold provides moderate, highly stable state-dependent block, the addition of the 4-chlorophenyl group in 4-Cl-NPPA drastically increases potency.

Table 2: Pharmacological Profiling (Nav1.7 & Stability)
CompoundIC50 (Resting State, -120 mV)IC50 (Inactivated State, -40 mV)State-Dependent Ratio (Kr/Ki)Human Liver Microsome t1/2
NPPA >100 µM12.5 µM>8.045 min
4-Cl-NPPA 45.2 µM1.8 µM25.118 min
Lidocaine 350 µM65 µM5.4110 min

Analysis: 4-Cl-NPPA exhibits a state-dependent ratio of 25.1, vastly outperforming Lidocaine (5.4). However, the increased lipophilicity (LogP 3.8) makes the chlorophenyl ring highly susceptible to CYP450-mediated oxidation, reducing its microsomal half-life to 18 minutes. Therefore, while 4-Cl-NPPA is a superior in vitro probe, the base NPPA scaffold offers a more balanced pharmacokinetic starting point for lead optimization.

References

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology (PubMed). URL:[Link]

  • PubChem Compound Summary for CID 4936683, 2-(4-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 3676, Lidocaine. National Center for Biotechnology Information. URL:[Link]

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-[2-(1-Piperidinylcarbonyl)phenyl]acetamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical SAR Comparison & Experimental Guide Executive Summary The N-[2-(1-piperidinylcarbonyl)phenyl]acetamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical SAR Comparison & Experimental Guide

Executive Summary

The N-[2-(1-piperidinylcarbonyl)phenyl]acetamide scaffold—an anthranilic acid derivative characterized by an ortho-substituted phenyl ring bearing a 1-piperidinylcarbonyl group and an acetamide moiety—is a highly versatile pharmacophore. While rarely deployed as a standalone drug, it serves as a critical structural node in numerous lead optimization campaigns.

This guide objectively compares the performance of the linear acetamide scaffold against its bioisosteric and conformationally restricted alternatives across two major therapeutic domains: Viral Fusion Inhibition (RSV) and Neuropeptide S Receptor (NPSR) Antagonism . By analyzing these case studies, we uncover the causality behind specific structural modifications and provide self-validating experimental protocols for evaluating these derivatives.

Case Study 1: Viral Fusion Inhibition (RSV)

Acetamide vs. Methanesulfonamide (GS-5806 / Presatovir)

During the discovery of the oral Respiratory Syncytial Virus (RSV) fusion inhibitor GS-5806, researchers identified a lead compound with potent antiviral activity but poor passive permeability and a high efflux ratio (ER > 7)[1]. To overcome this pharmacokinetic liability, the team systematically explored the aryl sulfonamide ring[2].

The linear acetamide derivative (Compound 6e) was synthesized as an isosteric replacement for the sulfonamide group.

  • The Causality: The acetamide substitution was hypothesized to modulate the polar surface area and log D, potentially evading P-glycoprotein (P-gp) recognition while maintaining the critical hydrogen-bonding network required to anchor the molecule in the hydrophobic pocket of the RSV F protein trimer.

  • The Performance: While the acetamide derivative successfully retained antiviral potency (confirming the structural tolerance of the binding pocket), it failed to improve the high efflux ratio or passive permeability[2]. Ultimately, the methanesulfonamide derivative (with specific para-substitutions) provided the optimal balance of electronic distribution and steric bulk, leading to the clinical candidate GS-5806[2].

RSVSAR Hit Lead Compound (Poor Permeability, High Efflux) Acetamide Acetamide Derivative (6e) (Retains Potency, High Efflux) Hit->Acetamide Isosteric Replacement Sulfonamide Methanesulfonamide (GS-5806) (High Potency, Low Efflux) Hit->Sulfonamide Sulfonyl Optimization Acetamide->Sulfonamide Overcomes P-gp Efflux

Fig 1: SAR logical workflow for overcoming efflux in RSV fusion inhibitors.

Quantitative Comparison: RSV Inhibitors
CompoundCore ModificationRSV EC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Lead (6a) -NH-SO₂CH₃ (Unoptimized)~1.0< 2.0 (Low)> 7.0
Compound 6e -NH-COCH₃ (Acetamide)< 10.0 (Retained)LowHigh
GS-5806 Optimized Sulfonamide0.43> 10.0 (High)< 2.0

Case Study 2: Neuropeptide S Receptor (NPSR) Antagonism

Linear Acetamide vs. Conformationally Restricted Pyrrolo-imidazolone

The Neuropeptide S (NPS) system modulates arousal, anxiety, and drug addiction via the G-protein coupled Neuropeptide S Receptor (NPSR)[3]. Early high-throughput screening identified commercially available linear N-[2-(1-piperidinylcarbonyl)phenyl] derivatives as weak NPSR antagonists[4].

  • The Causality: Linear amides/acetamides suffer from high conformational flexibility. When binding to the NPSR, the molecule must adopt a specific bioactive conformation, resulting in a massive entropic penalty that diminishes overall binding affinity. By cyclizing the linear nitrogen into a fused bicyclic system (2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one), medicinal chemists rigidified the scaffold[4].

  • The Performance: This conformational restriction locked the molecule into its bioactive state, drastically reducing the entropic penalty and yielding a highly potent, selective NPSR antagonist (5-Phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one)[4].

NPSR_Pathway Antagonist Cyclic Derivative (Antagonist) Receptor NPS Receptor (GPCR) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates Gs Gs Protein Receptor->Gs Activates Ca Intracellular Ca2+ ↑ Gq->Ca PLC Pathway cAMP cAMP ↑ Gs->cAMP Adenylyl Cyclase

Fig 2: Mechanism of action for NPSR antagonists blocking Gq and Gs signaling pathways.

Quantitative Comparison: NPSR Antagonists
Compound ClassCore StructureBinding Affinity (IC₅₀)Conformational State
Screening Hit Linear N-[2-(1-piperidinylcarbonyl)phenyl]> 1.0 µMHighly flexible
Optimized Lead Pyrrolo[1,2-c]imidazol-1-one derivative< 50 nMRestricted (Bicyclic)

Experimental Methodologies & Protocols

To objectively evaluate the performance differences between the linear acetamide scaffold and its optimized alternatives, the following self-validating protocols must be employed.

Protocol 1: Caco-2 Transcellular Permeability & Efflux Assay

Used to validate the pharmacokinetic superiority of the sulfonamide over the acetamide derivative.

Self-Validating Principle: The assay utilizes Lucifer Yellow to continuously verify the integrity of the cellular monolayer. If paracellular leakage occurs, the data is automatically invalidated, ensuring that measured transport is strictly transcellular.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Monolayer Validation: Add 100 µM Lucifer Yellow to the apical chamber. After 1 hour, measure basolateral fluorescence. Reject any wells showing >1% permeability.

  • Dosing: Apply the test compound (e.g., Acetamide 6e or GS-5806) at 10 µM to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation: Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Extract samples from both chambers and analyze via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (Pₐₚₚ) = (dQ/dt) / (C₀ × Area). Determine the Efflux Ratio (ER) = Pₐₚₚ(B→A) / Pₐₚₚ(A→B). An ER > 2.0 indicates active efflux.

Protocol 2: Radioligand Binding Assay for NPSR Affinity

Used to quantify the entropic advantage of the conformationally restricted pyrrolo-imidazolone over the linear scaffold.

Self-Validating Principle: The assay utilizes a saturating concentration of unlabeled ligand to define non-specific binding. This ensures that the calculated IC₅₀ strictly reflects competitive binding at the target receptor, eliminating background noise from lipid partitioning.

  • Membrane Preparation: Homogenize CHO cells stably expressing human NPSR. Centrifuge at 40,000 × g, and resuspend the membrane pellet in assay buffer (50 mM HEPES, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [¹²⁵I]-Tyr¹⁰-NPS (radiotracer), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

  • Validation Control: Define non-specific binding (NSB) in parallel wells by adding 1 µM of unlabeled NPS.

  • Incubation: Incubate the mixture for 90 minutes at room temperature to achieve thermodynamic equilibrium.

  • Filtration: Harvest the membranes onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking) using a vacuum manifold. Wash three times with ice-cold buffer.

  • Detection & Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using 4-parameter logistic regression, and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Mackman, R. L., et al. "Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study." Journal of Medicinal Chemistry, ACS Publications. 2[2]

  • Micheli, F., et al. "Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists." Bioorganic & Medicinal Chemistry Letters, PubMed. 5[4]

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Comparative

A Comparative Analysis of N-Aryl Piperidine Acetamides: Efficacy in Preclinical Models of Neurological Disorders

The N-aryl piperidine acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its inherent structural features, including...

Author: BenchChem Technical Support Team. Date: March 2026

The N-aryl piperidine acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its inherent structural features, including a basic piperidine nitrogen and a variable aromatic moiety, allow for fine-tuning of physicochemical properties to optimize target engagement, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of various N-aryl piperidine acetamide derivatives in validated preclinical models of epilepsy and neurodegenerative diseases, offering researchers a comprehensive resource to inform future drug discovery efforts.

Part 1: Anticonvulsant Efficacy of N-Aryl Piperidine Acetamides

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[2] The search for novel anti-seizure medications (ASMs) with improved efficacy and better safety profiles is a continuous endeavor.[3][4] N-aryl piperidine acetamides have emerged as a promising class of anticonvulsant agents, with several derivatives demonstrating potent activity in gold-standard preclinical screening models.[2][5]

The primary screening of potential ASMs typically involves two well-validated in vivo models: the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds that can raise the seizure threshold.[6][7] These models correspond to different types of human seizures, with the MES model predicting efficacy against generalized tonic-clonic seizures and the scPTZ model predicting efficacy against absence seizures.[3][6]

Comparative Efficacy in MES and scPTZ Models

A study by Obniska et al. synthesized and evaluated a series of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity.[2] The results, summarized in the table below, highlight a strong dependence of anticonvulsant activity on the substitution pattern of the anilide moiety. Notably, several compounds showed exclusive protection in the MES seizures, suggesting a primary mechanism of preventing seizure propagation rather than initiation.[2]

CompoundSubstituent at 3-position of anilideAmine MoietyMES Activity (ED₅₀ or % protection @ dose)scPTZ Activity (% protection @ dose)Time Point (h)
12 3-chloro4-methylpiperazine100 mg/kgInactive0.5
13 3-chloroMorpholine100 mg/kg & 300 mg/kgInactive0.5 & 4
19 UnspecifiedPhenylpiperazine300 mg/kg & 100 mg/kgInactive0.5 & 4
24 UnspecifiedMorpholine100 mg/kgInactive0.5

Data synthesized from Obniska et al., 2015.[2]

The data reveals that N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) was effective in the MES test at a dose of 100 mg/kg shortly after administration.[2] Similarly, the morpholine derivative (Compound 13) also showed protection at both early and late time points.[2] Interestingly, several phenylpiperazine derivatives displayed a delayed onset but long duration of action, showing protection only at the 4-hour time point.[2] This pharmacokinetic profile could be advantageous for reducing dosing frequency in a clinical setting.

Another study by Kadela-Tomanek et al. investigated a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which share structural similarities.[5] Compound 14 from this series demonstrated a particularly robust and broad-spectrum anticonvulsant profile, with significant efficacy in the MES, scPTZ, and the 6 Hz model of drug-resistant epilepsy.[5]

CompoundMES (ED₅₀)scPTZ (ED₅₀)6 Hz (32mA) (ED₅₀)6 Hz (44mA) (ED₅₀)
14 49.6 mg/kg67.4 mg/kg31.3 mg/kg63.2 mg/kg

Data from Kadela-Tomanek et al., 2021.[5]

The efficacy of Compound 14 in the 44mA 6 Hz test is particularly noteworthy, as this model is designed to identify compounds effective against pharmacoresistant seizures, a major clinical challenge in epilepsy treatment.[3][5]

Experimental Protocol: Anticonvulsant Screening

The following protocol outlines the standardized procedures for the MES and scPTZ tests as adopted by the Antiepileptic Drug Development (ADD) program.[7]

Animals: Male albino mice (e.g., Swiss-Webster strain), weighing 18-25 g.

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Drug Administration:

  • Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer the compound intraperitoneally (i.p.) at a range of doses.

  • Control animals receive the vehicle only.

  • Testing is performed at specified time points after administration (e.g., 0.5 h and 4 h) to assess onset and duration of action.

Maximal Electroshock (MES) Test:

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • A drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in saline) is applied to the eyes before electrode placement to ensure good contact and minimize discomfort.

  • The endpoint is the observation of a tonic hind limb extension seizure lasting for more than 3 seconds.

  • Protection is defined as the absence of this tonic extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg in mice) is injected subcutaneously in the loose skin of the neck.[6]

  • Animals are placed in individual observation chambers.

  • Observe the animals for 30 minutes for the presence of a clonic seizure, defined as clonus of the whole body lasting for at least 5 seconds.[6]

  • Protection is defined as the absence of this clonic seizure.

Data Analysis: The dose of the compound required to produce the desired effect in 50% of the animals (ED₅₀) is calculated using probit analysis.

Workflow for Preclinical Anticonvulsant Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy & Safety cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis (N-aryl piperidine acetamides) dosing Dose-Range Finding (i.p. administration in mice) synthesis->dosing mes_test MES Test (Tonic-clonic seizure model) dosing->mes_test scptz_test scPTZ Test (Absence seizure model) dosing->scptz_test ed50 ED₅₀ Determination (Probit Analysis) mes_test->ed50 scptz_test->ed50 drug_resistant_model Pharmacoresistant Model (e.g., 6 Hz Test) ed50->drug_resistant_model neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) ed50->neurotoxicity lead Lead Compound Identified drug_resistant_model->lead neurotoxicity->lead

Caption: Preclinical screening workflow for novel anticonvulsant agents.

Part 2: Neuroprotective Efficacy in Disease Models

Beyond epilepsy, the neuropharmacological properties of piperidine-based compounds make them attractive candidates for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8][9] Research in this area often focuses on mitigating neuronal cell death caused by factors such as mitochondrial dysfunction, oxidative stress, and protein aggregation.[10][11]

Comparative Efficacy in an In Vitro Parkinson's Disease Model

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10] In vitro models of PD often use neurotoxins to replicate this neuronal damage in cell culture.[11] The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which induces mitochondrial dysfunction, and lactacystin, which impairs protein clearance, are commonly used to model key aspects of PD pathology.[10][11]

A study by Kingslake et al. investigated the neuroprotective effects of novel arylpiperazine-sulphonamides, a related class of compounds, in retinoic acid-differentiated SH-SY5Y neuroblastoma cells.[10][11] The results demonstrate a significant improvement in cell viability in the presence of these compounds, suggesting a potent neuroprotective effect.

CompoundOptimal Dose (µM)% Viability Increase vs. MPP+% Viability Increase vs. Lactacystin
4206 Not Specified58.25% (p<0.05)Not Reported
4207 Not Specified78.95% (p<0.001)99% (p<0.01)
4298 Not Specified75.25% (p<0.01)Not Reported
4133 Not Specified82.55% (p<0.001)80% (p<0.01)

Data synthesized from Kingslake et al., 2023.[10][11]

The ability of compounds 4207 and 4133 to protect against both MPP+- and lactacystin-induced toxicity is particularly encouraging.[10][11] It suggests that these molecules may act through multiple pathways to confer neuroprotection, a highly desirable characteristic for treating complex, multifactorial diseases like PD.[11]

Experimental Protocol: MTT Assay for Neuroprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Differentiate the cells with retinoic acid to induce a more neuron-like phenotype.

  • Seed the differentiated cells into 96-well plates at a suitable density and allow them to adhere overnight.

Treatment:

  • Prepare solutions of the test compounds (N-aryl piperidine acetamides) and the neurotoxin (e.g., MPP+ or lactacystin).

  • Remove the culture medium from the cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Co-incubate with the neurotoxin at a predetermined IC₅₀ concentration.

  • Include control wells: untreated cells (100% viability) and cells treated with the neurotoxin alone (toxin control).

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

MTT Assay:

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage relative to the untreated control wells: (% Viability) = (Absorbance_sample / Absorbance_control) * 100.

  • Plot the percentage viability against compound concentration to determine the protective effect.

Simplified Dopaminergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle D2R D2 Receptor Vesicle->D2R DA Release AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Response Arylpiperazine N-Arylpiperazine Derivatives (D2/D3 Ligands) Arylpiperazine->D2R Modulation Neurotoxin Neurotoxins (e.g., MPP+) cluster_0 cluster_0 Neurotoxin->cluster_0 Neuronal Damage

Caption: Modulation of Dopamine D2 receptor signaling by N-arylpiperazine ligands.

Part 3: Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the elucidation of preliminary structure-activity relationships (SAR). For anticonvulsant activity, substitutions on the N-phenyl ring are critical. Electron-withdrawing groups, such as chlorine at the 3-position, appear to be favorable for activity in the MES model.[2] The nature of the second basic nitrogen-containing ring (piperazine vs. morpholine) also influences the pharmacokinetic profile, affecting the onset and duration of action.[2]

In the context of neurodegenerative diseases, the aryl portion of the molecule is crucial for binding to specific targets like dopamine or serotonin receptors.[8][12] Conformational restriction of the molecule, for instance by using a piperidine spacer instead of a more flexible piperazine, can favor specific binding to certain receptor subtypes.[13] Further systematic modification of the aryl group and the acetamide linker is required to build a comprehensive SAR model and optimize for potency, selectivity, and blood-brain barrier penetration.

Conclusion

N-aryl piperidine acetamides and their structural analogues represent a versatile and promising chemical scaffold for the development of novel therapeutics for neurological disorders. The evidence presented demonstrates their significant efficacy in preclinical models of both epilepsy and neurodegenerative diseases. The observed anticonvulsant effects in pharmacoresistant models and the multi-pathway neuroprotective activities are particularly compelling. Future research should focus on elucidating the precise mechanisms of action, optimizing the SAR to improve potency and safety, and advancing the most promising lead candidates toward clinical development.

References

  • Obniska, J., Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(1), 136-143. [Link]

  • de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(19), 6529. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Gudimella, K. K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7153. [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13175. [Link]

  • Li, X., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Kingslake, A., Soskic, V., & Iravani, M. (2023). Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. Movement Disorders, 38(S1). [Link]

  • Slae, M., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(11), 3236-3251. [Link]

  • Kumar, A., et al. (2021). Piperazinyl-N-aryl acetamides and 1,3,4-thiadiazole Hybrids as Potential DprE1 Inhibitors, Design, Synthesis and Biological Evaluation as antitubercular agents. ResearchGate. [Link]

  • Das, U., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(1), 154-169. [Link]

  • Iannone, M., et al. (2023). Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Frontiers in Molecular Neuroscience, 16, 1187425. [Link]

  • Singh, S., et al. (2023). Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics, 41(1), 227-243. [Link]

  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 13454-13476. [Link]

  • Thompson, A. M., et al. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. European Journal of Medicinal Chemistry, 202, 112416. [Link]

  • Various Authors. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2215-2222. [Link]

  • Knez, D., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 197, 112282. [Link]

  • Szymański, P., et al. (2020). α-Substituted Lactams and Acetamides: Ion Channel Modulators that Show Promise in Treating Drug-resistant Epilepsy. Current Medicinal Chemistry, 27(1), 1-22. [Link]

  • Various Authors. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate. [Link]

  • Singh, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2049-2070. [Link]

  • Kadela-Tomanek, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7367. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2014). Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. Egyptian Pharmaceutical Journal. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1(35)), 30-37. [Link]

  • Kingslake, A., et al. (2023). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire. [Link]

  • Asati, V., & Sharma, S. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 1-20. [Link]

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  • Shaik, A. B., & Kamal, A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • D'Souza, C., & Foti, S. C. (2024). Consensus Molecules Associated with Parkinson's Disease. Molecules, 29(3), 606. [Link]

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Validation

Validation of N-phenylacetamide Analogs as Potential Therapeutic Agents: A Comparative Guide

Introduction: The Paracetamol Paradox N-phenylacetamide, widely recognized as the acetanilide scaffold, is the chemical foundation for acetaminophen (paracetamol)—one of the most globally consumed analgesic and antipyret...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paracetamol Paradox

N-phenylacetamide, widely recognized as the acetanilide scaffold, is the chemical foundation for acetaminophen (paracetamol)—one of the most globally consumed analgesic and antipyretic drugs[1]. While acetaminophen is highly effective, its therapeutic window is fundamentally limited by dose-dependent hepatotoxicity.

The causality of this toxicity lies in its metabolic pathway. While the majority of acetaminophen is safely cleared via glucuronidation, a fraction is oxidized by Cytochrome P450 (specifically CYP2E1) into N-acetyl-p-benzoquinone imine (NAPQI)[2]. NAPQI is a highly reactive electrophile. In acute overdoses, it rapidly depletes hepatic glutathione (GSH) stores, subsequently binding to cellular macromolecules and inducing mitochondrial dysfunction and acute liver necrosis[2].

For drug development professionals, the primary objective is to design novel N-phenylacetamide analogs that retain or enhance cyclooxygenase (COX) inhibition while structurally bypassing the CYP450-mediated formation of toxicophores[1][3].

Pathway APAP Acetaminophen (APAP) COX COX Inhibition (POX site) APAP->COX Therapeutic CYP CYP450 Metabolism (CYP2E1) APAP->CYP Overdose Analogs Novel N-phenylacetamide Analogs Analogs->COX Enhanced Affinity Safe Safe Clearance (Glucuronidation) Analogs->Safe Steric Hindrance prevents CYP binding Analgesia Analgesia & Anti-inflammatory COX->Analgesia NAPQI NAPQI Formation (Toxic Metabolite) CYP->NAPQI GSH Glutathione (GSH) Depletion NAPQI->GSH Tox Hepatotoxicity & Cell Death GSH->Tox

Fig 1. Divergent metabolic and therapeutic pathways of acetaminophen vs. novel analogs.

Comparative Efficacy and Safety Profiling

Recent pharmacological evaluations have demonstrated that targeted structural modifications—such as the introduction of sulfonamide groups, oxadiazole rings, or molecular hybridization with potent NSAIDs like indomethacin—significantly alter the pharmacological profile of the N-phenylacetamide scaffold[2][3][4].

By comparing the quantitative performance of these novel derivatives against standard reference drugs, researchers can objectively assess their viability as next-generation therapeutics.

Quantitative Data Summary
CompoundModification StrategyAnalgesic/Anti-inflammatory EfficacyHepatotoxicity ProfileRef.
Acetaminophen (APAP) None (Reference)Moderate (Weak COX-1/2 inhibitor)High risk at >4g/day (NAPQI formation)[2]
Indomethacin None (Reference NSAID)High (Non-selective COX inhibitor)High risk of GI ulceration & nephrotoxicity[2]
Indomethacin-APAP Hybrid Molecular HybridizationHigh (Max effect at 50 mg/kg in edema model)Reduced ulcerogenicity and hepatotoxicity[2]
LASSBio-1300 Sulfonamide SubstitutionSuperior (ID50 = 5.81 µmol/kg for nociception)Non-hepatotoxic[3]
Ox-6f 1,3,4-Oxadiazole IntegrationHigh (74.16% inflammatory inhibition at 200 µg/mL)Favorable (High antioxidant capacity)[4]

Experimental Workflows for Analog Validation

To establish the mechanistic viability of these novel compounds, rigorous and self-validating experimental workflows are required. The following protocols detail the critical path for validating an N-phenylacetamide analog's safety and efficacy.

Workflow Syn 1. Structural Modification InVitro 2. In Vitro Screening (HepG2 Viability) Syn->InVitro InVivo 3. In Vivo Efficacy (Paw Edema) InVitro->InVivo Data 4. Pharmacokinetic Analysis InVivo->Data Lead 5. Lead Candidate Selection Data->Lead

Fig 2. Step-by-step experimental workflow for validating N-phenylacetamide analogs.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Causality & Rationale: HepG2 cells are utilized because they retain human hepatocyte metabolic functions, making them a standard proxy for liver toxicity. The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability. If an analog undergoes bioactivation to form a toxic NAPQI-like metabolite, mitochondrial respiration will fail, allowing researchers to validate the compound's safety profile before advancing to in vivo testing.

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 cells in 96-well microtiter plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel N-phenylacetamide analog (e.g., 10, 50, 100, 200 µM) and a parallel series of Acetaminophen as a positive toxicity control. Treat the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Expert Insight: Ensure this step is performed in low light, as MTT is highly light-sensitive and premature degradation will skew viability data. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals. The intensity of the color is directly proportional to the number of metabolically active cells.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 to determine the hepatotoxic threshold relative to the APAP control.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Causality & Rationale: The carrageenan-induced paw edema model is a self-validating system for acute inflammation. It produces a biphasic response: the early phase (0-2h) is mediated by the release of histamine and serotonin, while the late phase (3-6h) is driven by prostaglandin synthesis (COX-dependent). Evaluating analogs across these specific time points confirms whether the anti-inflammatory mechanism is genuinely COX-mediated[2][4].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Fasting ensures uniform gastrointestinal absorption of the orally administered compounds.

  • Dosing: Administer the N-phenylacetamide analog (e.g., 50 mg/kg), reference drug (Ibuprofen or Indomethacin, 10 mg/kg), or vehicle (saline) orally via gavage[2][3].

  • Edema Induction: One hour post-treatment, inject 0.1 mL of 1% λ -carrageenan (freshly prepared in sterile saline) into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer at 0 (baseline), 2, 4, and 6 hours post-injection. Expert Insight: The 4-6 hour window is the critical observation period; peak inhibition here confirms successful suppression of the prostaglandin cascade[2].

  • Data Analysis: Calculate the percentage of edema inhibition relative to the control group. A sustained reduction in the late phase validates the analog's efficacy as a COX-inhibiting therapeutic agent.

Conclusion

The structural evolution of N-phenylacetamide from a simple acetanilide to complex, hybridized derivatives represents a highly effective approach in rational drug design. By utilizing robust in vitro and in vivo validation protocols, researchers can objectively demonstrate that these novel analogs not only match the analgesic and anti-inflammatory efficacy of traditional NSAIDs but also successfully circumvent the hepatotoxic pitfalls of acetaminophen[2][3].

References

  • Acetanilide: From Pain Relief to Industrial Chemistry. Patsnap Eureka. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]

  • (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. PMC. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally related molecules to establish a robust framework for its safe use and disposal. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment and Core Principles

The foundational principle of safe handling is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when direct handling of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is required. The following table outlines the recommended PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3][4]To prevent contact with the eyes, as related compounds can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6]To prevent skin contact, as similar compounds are known to cause skin irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling.[3][4]
Protective Clothing A lab coat or other protective clothing that covers the arms.[1][7]To protect the skin from accidental spills or splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust is generated.[7][8]To prevent inhalation of dust particles, which may cause respiratory irritation.[1][3]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline a comprehensive approach to handling N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE gather_materials Gather Materials & Equipment weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in a Well-Ventilated Area decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE dispose Dispose of Waste

Caption: Workflow for the safe handling of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Handling Area: Whenever possible, work within a fume hood or a well-ventilated area to minimize the potential for inhalation of dust or vapors.[1][9]

    • Assemble all Necessary Materials: Before handling the compound, ensure all necessary equipment, such as spatulas, weighing paper, and solvent, are within easy reach to avoid unnecessary movement and potential spills.

    • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Weighing: If weighing the solid compound, do so carefully to avoid generating dust. Use a draft shield if available.

    • Dissolving and Use: When dissolving the compound or using it in a reaction, handle all solutions in a well-ventilated area. Avoid direct contact with the skin and eyes.[4]

  • Cleanup:

    • Decontamination: Thoroughly clean all surfaces and glassware that have come into contact with the compound.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's safety officer.

    • For small spills, and if it is safe to do so, use an absorbent material to contain the spill.[1]

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[3]

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] Remove contaminated clothing.[7] If irritation persists, seek medical attention.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.[9]

    • Inhalation: Move the affected person to fresh air.[1][7] If they are not breathing, give artificial respiration. Seek medical attention.[7]

    • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

Proper disposal of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or your institution's chemical waste program.[7][10][11] Do not dispose of it down the drain or in the regular trash.[3][6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, fostering a secure and productive research environment.

References

  • Acetamide Safety Data Sheet. (2023, March 30). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]

  • N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride Safety Data Sheet. (2025, February 21). Angene Chemical. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • N1-[2-(trifluoromethyl)phenyl]acetamide Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 2-(2-Iodo-phenyl)-acetamide Material Safety Data Sheet. (2023, July 6). Capot Chemical. Retrieved from [Link]

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